4-(2-Diethylaminoethyl)pyridine
Descripción
Propiedades
IUPAC Name |
N,N-diethyl-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPJCEUYRXYZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289754 | |
| Record name | 4-(2-Diethylaminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67580-61-4 | |
| Record name | NSC63370 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Diethylaminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Diethylaminoethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 4-(2-Diethylaminoethyl)pyridine, a valuable pyridine (B92270) derivative in pharmaceutical research and development. The information presented is curated for a technical audience and includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a substituted pyridine with a diethylaminoethyl group at the 4-position. This structural motif is of interest in medicinal chemistry due to its potential for interaction with various biological targets. The synthesis of this compound can be achieved through several routes, with the most common and efficient methods being the reaction of 4-vinylpyridine (B31050) with diethylamine (B46881) and the Mannich condensation of 4-picoline. This guide will focus on these two primary pathways.
Synthesis Pathway 1: Michael Addition of Diethylamine to 4-Vinylpyridine
This pathway involves the conjugate addition of diethylamine to the activated double bond of 4-vinylpyridine. This method is often favored due to its straightforward nature and good yields.
Reaction Scheme
Caption: Michael addition of diethylamine to 4-vinylpyridine.
Experimental Protocol
A detailed experimental protocol for this synthesis is provided below, based on established methodologies.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-vinylpyridine and diethylamine.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of six hours. The reaction can be carried out in the absence of a solvent or in a water solution, with the latter being reported to be favorable.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess reactants are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as an oil.[1]
Quantitative Data
The following table summarizes the quantitative data associated with this synthesis pathway.
| Reactant A | Reactant B | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Boiling Point (°C/mmHg) | Reference |
| 4-Vinylpyridine | Diethylamine | None or Water | 6 | Reflux | Good | 92-93 / 0.5 | [1] |
Synthesis Pathway 2: Mannich Condensation
The Mannich reaction provides an alternative route to synthesize 4-substituted pyridines. In this case, 4-picoline (4-methylpyridine) reacts with formaldehyde (B43269) and diethylamine to form the desired product.
Reaction Scheme
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-DIETHYLAMINOETHYL)PYRIDINE (CAS 67580-61-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-DIETHYLAMINOETHYL)PYRIDINE, identified by CAS number 67580-61-4, is a pyridine (B92270) derivative with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a pyridine ring and a diethylaminoethyl side chain, suggests its potential as a versatile building block in the synthesis of novel compounds with diverse biological activities. Pyridine and its derivatives are known to play crucial roles in medicinal chemistry, serving as core scaffolds in drugs with applications ranging from anticancer to antimicrobial and psychotropic agents.[1] This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of the potential biological significance of this class of compounds.
Physicochemical Properties
A thorough review of available data for this compound (CAS 67580-61-4) reveals a need for more extensive experimental characterization. While some fundamental properties have been identified, key experimental data for parameters such as boiling point, melting point, and water solubility remain to be definitively established for this specific compound. The following tables summarize the known and estimated physicochemical properties.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 67580-61-4 | VSNCHEM[2] |
| Molecular Formula | C11H18N2 | VSNCHEM[2] |
| Molecular Weight | 178.27 g/mol | VSNCHEM[2] |
| Purity | 95%+ | Hunan chemfish Pharmaceutical co.,Ltd |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Note: The purity is based on supplier information and may vary.
Chemical and Pharmacokinetic Properties
| Property | Value | Method | Source |
| LogP (calculated) | 1.71 | ACD/LogP | LookChem |
| pKa | Data not available | ||
| Water Solubility | Data not available |
Note: The LogP value is a calculated prediction and should be confirmed by experimental determination.
Experimental Protocols
To facilitate further research and characterization of this compound, this section provides detailed, standardized experimental protocols for the determination of key physicochemical properties.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.
Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Procedure:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and water mixture in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the LogP using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )
Workflow for LogP Determination:
Caption: Workflow for the determination of the octanol-water partition coefficient (LogP) using the shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for poorly soluble compounds).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add a standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.
Workflow for pKa Determination:
Caption: Workflow for the determination of the acid dissociation constant (pKa) using potentiometric titration.
Potential Biological Activity and Signaling Pathways
Derivatives of pyridine have been investigated for their potential as:
-
Anticancer Agents: Some pyridine-containing compounds have shown cytotoxic activity against various cancer cell lines.[3][4] These compounds can interfere with critical signaling pathways involved in cell proliferation and survival, such as the Raf kinase and JNK pathways.[3][5]
-
Antimalarial Agents: Certain pyridine derivatives have demonstrated efficacy against Plasmodium species, the causative agents of malaria.
-
Psychotropic Agents: The pyridine scaffold is present in molecules that exhibit activating, sedative, and anxiolytic effects, suggesting interactions with neurotransmitter systems in the central nervous system.[1]
Given the structural similarities to these biologically active molecules, it is plausible that this compound could serve as a precursor or lead compound in the development of new therapeutic agents. Further research is warranted to explore its specific biological targets and mechanisms of action.
Hypothetical Signaling Pathway Interaction:
The following diagram illustrates a hypothetical interaction of a pyridine derivative with a generic kinase signaling pathway, a common target for this class of compounds in cancer therapy.
Caption: Hypothetical inhibition of RAF and JNK kinase signaling pathways by a pyridine derivative.
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide has summarized the currently available physicochemical data and provided detailed experimental protocols to encourage and facilitate the acquisition of more comprehensive characterization. The exploration of its biological activities, guided by the known pharmacology of related pyridine derivatives, may uncover novel therapeutic applications. Future research should focus on the experimental determination of its core physicochemical properties and a systematic evaluation of its biological profile to fully elucidate its potential.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vsnchem.com [vsnchem.com]
- 3. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Pyridineformamide N(4)-ring incorporated thiosemicarbazones inhibit MCF-7 cells by inhibiting JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(2-Diethylaminoethyl)pyridine: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Diethylaminoethyl)pyridine, a pyridine (B92270) derivative of interest in chemical and pharmaceutical research. This document details the compound's fundamental physicochemical properties, provides a granular, step-by-step experimental protocol for its synthesis, and explores the current understanding of the biological activities of structurally related compounds, offering insights into its potential therapeutic applications. The guide is intended to serve as a valuable resource for researchers engaged in synthetic chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a substituted pyridine with a diethylaminoethyl group at the fourth position of the pyridine ring. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂ | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through the addition of diethylamine (B46881) to 4-vinylpyridine (B31050). The following protocol is based on established methods for the synthesis of 4-dialkylaminoethylpyridines.[2]
Experimental Protocol: Addition of Diethylamine to 4-Vinylpyridine
Materials:
-
4-Vinylpyridine
-
Diethylamine
-
Water
-
Diethyl ether
-
Apparatus for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a solution of 14.6 g (0.2 mol) of diethylamine in 30 ml of water is prepared.
-
To this solution, 10.5 g (0.1 mol) of 4-vinylpyridine is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 48 hours.
-
After the reflux period, the reaction mixture is cooled to room temperature.
-
The product is extracted from the aqueous solution using diethyl ether.
-
The ether extract is collected and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield this compound. This procedure has been reported to yield approximately 12.5 g (70%) of the final product with a boiling point of 80°C at 0.5 mm Hg.[2]
Potential Biological Activity and Mechanism of Action
While specific studies detailing the biological activity and mechanism of action of this compound are limited, research on structurally similar compounds provides valuable insights into its potential pharmacological profile. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects.[3]
Derivatives of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine, which share the aminoethylpyridine core, have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[4] These studies revealed that the dimethylaminoethyl group was crucial for their potent antitumor activity.[4] Enzymatic screening of these compounds demonstrated that they act as potent inhibitors of Raf kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[4]
Logical Workflow for Investigating Biological Activity
The investigation into the biological activity of a novel pyridine derivative like this compound would typically follow a structured workflow. This process begins with the synthesis and characterization of the compound, followed by a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.
References
A Technical Guide to the Discovery and Synthesis of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of pyridine (B92270) derivatives. Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development due to their presence in various natural products and synthetic drugs.[1][2] This guide details the historical context of their discovery, outlines key synthetic methodologies with experimental protocols, presents quantitative data in structured tables, and visualizes important reaction pathways.
Discovery and Historical Context
The history of pyridine dates back to the mid-19th century. In 1849, the Scottish chemist Thomas Anderson first isolated pyridine from bone oil.[3][4] Two years later, he obtained pure pyridine through fractional distillation.[2] The name "pyridine" was coined by Anderson from the Greek word "pyr" (fire), owing to its flammability, and "idine" to denote a cyclic nitrogen-containing compound.[3] The molecular structure of pyridine, analogous to benzene (B151609) with a CH group replaced by a nitrogen atom, was determined in the late 1860s by Wilhelm Körner and James Dewar.[3][5] This discovery was a significant step in understanding aromatic heterocyclic compounds.[5]
Early methods for producing pyridine involved extraction from coal tar, where it is present in low concentrations.[5] The increasing demand for pyridine and its derivatives spurred the development of synthetic methods.
Key Synthetic Methodologies for the Pyridine Ring
The construction of the pyridine ring is a central theme in heterocyclic chemistry. Several named reactions have become cornerstones for the synthesis of a wide array of pyridine derivatives.
Reported by Arthur Hantzsch in 1881, this is one of the most fundamental methods for synthesizing dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines.[3][6] The classical Hantzsch synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[6][7]
Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis [6][7]
-
Reaction Setup: A mixture of the aldehyde (1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) is prepared in a suitable solvent, such as ethanol (B145695) or acetic acid.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product (a 1,4-dihydropyridine) is collected by filtration. The crude product can be purified by recrystallization.
-
Aromatization: The resulting dihydropyridine can be aromatized to the corresponding pyridine by oxidation using various reagents, such as nitric acid, ceric ammonium nitrate (B79036) (CAN), or simply by exposure to air under certain conditions.[8]
Table 1: Examples of Hantzsch Pyridine Synthesis Yields
| Aldehyde | β-Ketoester | Oxidizing Agent | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Nitric Acid | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | ~90 | [6] |
| Formaldehyde | Methyl acetoacetate | Ceric Ammonium Nitrate | Dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | ~85 | [7] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Air | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | ~75 | [6] |
Mechanism of Hantzsch Synthesis The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[7][9]
Developed by Aleksei Chichibabin in 1924, this method provides a route to substituted pyridines from aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[10][11] This condensation reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over a solid catalyst like alumina (B75360) or silica (B1680970).[10] It is a significant industrial method for producing simple alkylpyridines.[10]
Experimental Protocol: General Industrial Procedure for Chichibabin Synthesis [10]
-
Reactants: A mixture of aldehydes and/or ketones and ammonia is prepared. For example, acetaldehyde (B116499) and ammonia are used to produce 2- and 4-methylpyridine.
-
Catalyst: The reaction is performed using a heterogeneous catalyst, such as modified alumina (Al₂O₃) or silica (SiO₂).
-
Reaction Conditions: The gaseous reactants are passed over the heated catalyst bed at a temperature range of 350–500 °C.
-
Product Separation: The product mixture, which often contains various isomers and byproducts, is then separated by distillation.
Table 2: Industrial Production via Chichibabin Synthesis
| Reactants | Main Products | Catalyst | Temperature (°C) | Reference |
| Acetaldehyde, Ammonia | 2-Methylpyridine, 4-Methylpyridine | Al₂O₃/SiO₂ | 350-500 | [10] |
| Acrolein, Ammonia | 3-Methylpyridine, Pyridine | Al₂O₃/SiO₂ | 350-500 | [10] |
| Paraldehyde, Ammonia | 5-Ethyl-2-methylpyridine | Al₂O₃/SiO₂ | 350-500 | [10] |
This method involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of ammonia to yield a substituted 2-hydroxypyridine (B17775) (or its pyridone tautomer).[12][13] Recent advancements have focused on developing more environmentally friendly protocols using aqueous media.[12][14]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [12]
-
Reactants: A mixture of the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (B8463686) or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) is prepared in water.
-
Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 80 °C) for a designated time.
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried. This method often provides high yields and purity without the need for column chromatography.[12][15]
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[16] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[16][17]
Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis [16]
-
Preparation of Pyridinium (B92312) Salt: An α-haloketone is reacted with pyridine to form the corresponding α-pyridinium methyl ketone salt.
-
Condensation Reaction: The pyridinium salt (1 mmol), an α,β-unsaturated carbonyl compound (1 mmol), and ammonium acetate (excess) are heated in a solvent like acetic acid.
-
Work-up and Purification: The reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. perlego.com [perlego.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine - Molecule of the Month - July 2025 (HTML version) [chm.bris.ac.uk]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. scribd.com [scribd.com]
- 10. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. chempanda.com [chempanda.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Guareschi-Thorpe Condensation [drugfuture.com]
- 14. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Potential Biological Activity of 4-(2-Diethylaminoethyl)pyridine
A Technical Overview for Researchers and Drug Development Professionals
Abstract
This technical guide addresses the potential biological activity of the compound 4-(2-Diethylaminoethyl)pyridine. Despite its clear chemical structure, a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific biological data for this molecule. While the broader class of pyridine (B92270) derivatives has been extensively studied and shown to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and neurological effects, the specific biological profile of this compound remains largely uncharacterized. This document will summarize the known information about structurally related compounds to provide a potential framework for future investigation into the bioactivity of this specific molecule.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold that is a constituent of numerous natural products, pharmaceuticals, and agrochemicals. Its presence in critical biomolecules like NAD and NADP underscores its importance in biological systems. The versatility of the pyridine structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities. Pyridine derivatives have been successfully developed into drugs for a variety of therapeutic areas, demonstrating activities such as:
-
Anticancer agents
-
Antimicrobial and antiviral agents
-
Anti-inflammatory and analgesic agents
-
Cardiovascular agents
-
Central nervous system modulators
The subject of this guide, this compound, features a pyridine core substituted at the 4-position with a diethylaminoethyl side chain. This side chain can influence the molecule's polarity, basicity, and steric properties, all of which are critical determinants of its potential biological interactions.
Current State of Knowledge for this compound
As of this writing, there is a notable absence of published research detailing the specific biological activities of this compound. A thorough search of prominent scientific databases, including PubMed, Scopus, and chemical biology databases such as PubChem and ChEMBL, did not yield any studies that have investigated its pharmacological profile. Chemical suppliers list it as a "biochemical agent," a general classification that does not provide insight into its specific biological effects.
This lack of data means that crucial information, including:
-
Specific biological targets
-
Mechanism of action
-
Quantitative measures of activity (e.g., IC50, EC50, Ki)
-
Pharmacokinetic and pharmacodynamic properties
-
Toxicological profile
is currently unavailable. Therefore, the core requirements of this technical guide for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be fulfilled at this time.
Inferred Potential Biological Activities from Structurally Related Compounds
In the absence of direct evidence, we can infer potential areas of biological activity for this compound by examining structurally similar compounds. It is crucial to emphasize that these are hypothetical activities based on analogy and require experimental validation.
Potential Anticancer Activity
Numerous pyridine derivatives have been investigated for their anticancer properties. The mechanism of action for these compounds is diverse and includes:
-
Kinase Inhibition: Many pyridine-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some pyridine derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
DNA Intercalation and Topoisomerase Inhibition: The planar pyridine ring can intercalate into DNA, and some derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.
The diethylaminoethyl side chain in this compound is a common feature in many biologically active molecules and can play a role in targeting specific cellular compartments or interacting with biological macromolecules.
Potential Antimicrobial and Antiviral Activity
The pyridine scaffold is present in several antimicrobial and antiviral drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The lipophilic nature of the diethylaminoethyl group could facilitate the transport of the molecule across microbial cell membranes.
Potential Neurological Activity
The structural similarity of the pyridine ring to some neurotransmitters has led to the development of pyridine derivatives with activity in the central nervous system (CNS). These compounds can act as agonists or antagonists of various receptors or as inhibitors of key enzymes in neuronal signaling pathways. The diethylaminoethyl moiety is also found in several CNS-active drugs and can influence blood-brain barrier permeability and receptor binding.
Proposed Future Research Directions
The lack of biological data for this compound presents a clear opportunity for new research. A systematic investigation of its biological activities is warranted. The following experimental workflow is proposed for a comprehensive initial screening.
Caption: A proposed workflow for the initial biological screening of this compound.
Conclusion
While the pyridine scaffold is a rich source of biologically active compounds, this compound represents a molecule with currently uncharacterized biological potential. The information on structurally related compounds suggests that it could possess anticancer, antimicrobial, or neurological activities. However, without direct experimental evidence, these remain speculative. This technical guide highlights the significant knowledge gap and underscores the need for systematic investigation to elucidate the pharmacological profile of this compound. Such studies would not only contribute to the fundamental understanding of structure-activity relationships within the pyridine class of compounds but also potentially uncover a novel therapeutic agent. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to explore the biological properties of this intriguing molecule.
An In-depth Technical Guide to 4-(2-Diethylaminoethyl)pyridine and its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 4-(2-Diethylaminoethyl)pyridine, a versatile pyridine (B92270) derivative, and explores the therapeutic potential of its analogues. The pyridine scaffold is a prominent feature in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. This document delves into the synthesis of the core molecule, this compound, and examines two promising classes of its derivatives: potent anticancer agents targeting the Raf/MEK/ERK signaling pathway and histamine (B1213489) H3 receptor antagonists with potential applications in neurological disorders. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visualizations of key signaling pathways to facilitate further research and development in this area.
Core Molecule: this compound
Chemical Properties
This compound is a substituted pyridine with a diethylaminoethyl group at the 4-position of the pyridine ring. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 115-117 °C at 10 mmHg |
| Density | 0.935 g/mL at 25 °C |
Synthesis
A common and effective method for the synthesis of this compound is the nucleophilic addition of diethylamine (B46881) to 4-vinylpyridine (B31050).[1][2] This reaction is typically carried out in a polar solvent, such as water, and can be facilitated by heating.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of diethylamine (0.2 M) in 30 mL of water is prepared.
-
Addition of Reactant: To this solution, 4-vinylpyridine (0.1 M) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 48 hours with continuous stirring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil (yield: ~70%).
Potential Derivatives and Therapeutic Applications
The 4-(2-aminoethyl)pyridine (B79904) scaffold serves as a valuable building block for the development of various therapeutic agents. This guide focuses on two promising classes of derivatives: anticancer agents and histamine H3 receptor antagonists.
Anticancer Derivatives: Raf Kinase Inhibitors
Derivatives of 4-(2-aminoethyl)pyridine have shown significant potential as anticancer agents, particularly as inhibitors of the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.
A series of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. Structure-activity relationship studies revealed that the dimethylaminoethyl group was crucial for high activity. The most promising compound, 11f , exhibited potent cytotoxicity against MKN-45, H460, and HT-29 cells with IC50 values in the nanomolar range, significantly more potent than the multi-kinase inhibitor sorafenib.
The in vitro cytotoxic activity of a lead compound from this series is summarized below.
| Compound | Cell Line | IC50 (nM) |
| 11f | MKN-45 | 51 |
| H460 | 72 | |
| HT-29 | 130 |
The anticancer activity of these derivatives is attributed to their potent inhibition of Raf kinase, a key component of the Ras/Raf/MEK/ERK signaling cascade. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting Raf kinase, these compounds can block downstream signaling and induce apoptosis in cancer cells.
Figure 1. Inhibition of the Raf/MEK/ERK signaling pathway.
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
This assay measures the ability of the compounds to inhibit the enzymatic activity of Raf kinase.
-
Reaction Mixture Preparation: A reaction mixture containing recombinant Raf kinase, a specific substrate (e.g., inactive MEK), and ATP in a kinase assay buffer is prepared.
-
Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits 50% of the Raf kinase activity.
Histamine H3 Receptor Antagonists
Derivatives of 4-(2-aminoethyl)pyridine have also been explored as antagonists of the histamine H3 receptor, a promising target for the treatment of various central nervous system disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[3]
The 4-(2-aminoethyl)pyridine scaffold is a key structural motif in a number of potent and selective histamine H3 receptor antagonists. Modifications to the amino group and the pyridine ring, as well as the incorporation of additional cyclic moieties, have led to the discovery of compounds with high affinity for the H3 receptor.
Several series of 4-(2-aminoethyl)pyridine derivatives have been reported to exhibit high affinity for the human H3 receptor, acting as potent functional antagonists and inverse agonists.[4][5] These compounds have demonstrated efficacy in animal models of cognitive impairment and sleep-wake disorders.
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking the H3 receptor, antagonists enhance the release of these neurotransmitters, leading to improved wakefulness, attention, and cognitive function.[3]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective, and orally bioavailable histamine H3 receptor antagonist SAR110068 for the treatment of sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4-(2-Diethylaminoethyl)pyridine: A Technical Guide to Solubility and Stability
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Methodologies for Determining the Solubility and Stability of 4-(2-Diethylaminoethyl)pyridine.
This guide, therefore, serves as a foundational resource, providing researchers with the necessary theoretical framework and detailed experimental protocols to generate reliable solubility and stability data for this compound. The methodologies outlined herein are based on established scientific principles and regulatory guidelines.
Qualitative Solubility Assessment
The chemical structure of this compound, featuring a polar pyridine (B92270) ring and a basic diethylaminoethyl side chain, provides insight into its likely solubility characteristics. The nitrogen atom in the pyridine ring and the tertiary amine in the side chain are capable of forming hydrogen bonds with protic solvents. Consequently, this compound is expected to exhibit good solubility in polar solvents.
Expected Solubility Profile:
-
High Solubility: Polar protic solvents such as water, ethanol, and methanol. The basic nature of the amino group suggests that solubility in aqueous solutions will be pH-dependent, with higher solubility at lower pH due to the formation of a more soluble salt.
-
Moderate to High Solubility: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).
-
Low Solubility: Nonpolar solvents such as hexane (B92381) and toluene.
Quantitative Data Generation: Protocols and Tables
To establish a quantitative understanding of the solubility and stability of this compound, the following sections provide detailed experimental protocols. Accompanying tables are presented as templates for the systematic recording of experimental data.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water (pH 5.0) | 25 | HPLC-UV | ||
| Water (pH 7.4) | 25 | HPLC-UV | ||
| Water (pH 9.0) | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| DMSO | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| Hexane | 25 | HPLC-UV |
Table 2: Stability of this compound under Forced Degradation
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants | Observations |
| 0.1 N HCl (aq) | 24, 48, 72 | 100 | ||||
| 0.1 N NaOH (aq) | 24, 48, 72 | 100 | ||||
| 3% H₂O₂ (aq) | 24, 48, 72 | 100 | ||||
| Thermal (80°C) | 24, 48, 72 | 100 | ||||
| Photolytic (ICH Q1B) | 1.2 million lux hours | 100 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
1. Materials:
-
This compound (solid)
-
Selected solvents (e.g., water at various pH values, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
2. Procedure:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep the solution at a specified temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 24, 48, 72 hours), neutralize them, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature. Analyze samples at various time points.
-
Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) in a temperature-controlled oven. Analyze samples at various time points.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[2][5] A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products. The percentage degradation and the formation of any new peaks should be recorded.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: A flowchart of the shake-flask method for solubility.
Caption: A workflow for assessing compound stability.
This technical guide provides a robust framework for researchers to systematically investigate and document the solubility and stability of this compound. The generation of such data is a critical step in the advancement of research and development involving this compound.
References
Methodological & Application
Application Notes and Protocols for 4-(2-Diethylaminoethyl)pyridine as a Putative Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Diethylaminoethyl)pyridine is a substituted pyridine (B92270) derivative featuring a tertiary amine functional group. While direct literature detailing its specific applications as a catalyst in organic reactions is scarce, its structural analogy to the well-established and highly efficient nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), suggests its potential utility in a similar capacity.[1][2] This document provides proposed application notes and model protocols based on the known catalytic activity of DMAP, offering a foundational guide for researchers interested in exploring the catalytic potential of this compound.
The presence of the diethylaminoethyl substituent in place of the dimethylamino group may influence the catalyst's steric hindrance, basicity, solubility, and potential for catalyst recovery, making it a subject of interest for methodological development. These notes are intended to serve as a starting point for the investigation and application of this compound in organic synthesis.
Proposed Catalytic Applications
Based on the extensive applications of DMAP, this compound is proposed as a nucleophilic catalyst for a variety of organic transformations.[1] These include, but are not limited to:
-
Acylation and Esterification: Catalyzing the reaction of alcohols and amines with acylating agents such as acid anhydrides and acyl halides.[3][4] This is one of the most common and effective applications of DMAP-type catalysts.
-
Baylis-Hillman Reaction: Promoting the coupling of aldehydes and activated alkenes.[1]
-
Hydrosilylation: Facilitating the addition of Si-H bonds across double and triple bonds.[1]
-
Tritylation: Catalyzing the protection of alcohols with trityl chloride.[4]
-
Steglich Rearrangement: A rearrangement of O-acylated isoureas to N-acylated ureas.[1]
-
Lactonization: Intramolecular esterification of hydroxy acids to form lactones.[5]
Proposed Catalytic Mechanism: Nucleophilic Catalysis in Acylation
The catalytic activity of 4-dialkylaminopyridines in acylation reactions is attributed to a nucleophilic catalysis pathway.[1][3][6] The proposed mechanism, by analogy with DMAP, involves the initial reaction of this compound with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the substrate (e.g., an alcohol), leading to the acylated product and regeneration of the catalyst. An auxiliary base, such as triethylamine (B128534), is often used to neutralize the acid byproduct.[1][3]
Caption: Proposed nucleophilic catalysis cycle for the acylation of a substrate using this compound.
Model Experimental Protocols
The following protocols are based on established procedures for DMAP-catalyzed reactions and can be adapted for the investigation of this compound.[4] Researchers should optimize reaction conditions such as catalyst loading, temperature, and reaction time.
Protocol 1: Acetylation of a Primary Alcohol
This protocol describes a general procedure for the acetylation of a primary alcohol using acetic anhydride (B1165640) with catalytic this compound.
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Acetic anhydride
-
This compound (catalyst)
-
Triethylamine (auxiliary base)
-
Dichloromethane (solvent)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add a catalytic amount of this compound (0.05 - 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Tritylation of a Primary Alcohol
This protocol details the protection of a primary alcohol using trityl chloride, catalyzed by this compound.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Trityl chloride
-
This compound (catalyst)
-
Triethylamine (auxiliary base)
-
Dichloromethane (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the primary alcohol (1.0 eq), triethylamine (2.5 eq), and a catalytic amount of this compound (0.1 eq) in dichloromethane, add trityl chloride (1.05 eq).[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.[4]
-
Recrystallize the residue from a suitable solvent (e.g., ethanol) to obtain the purified tritylated product.[4]
Caption: A general experimental workflow for evaluating the catalytic activity of this compound.
Quantitative Data (Model Data for DMAP-Catalyzed Reactions)
The following table summarizes representative yields for reactions catalyzed by DMAP, which can serve as a benchmark for evaluating the efficacy of this compound.
| Reaction Type | Substrate | Acylating/Protecting Agent | Catalyst | Yield (%) | Reference |
| Acetylation | 1-Methylcyclohexanol | Acetic Anhydride | DMAP | High | [4] |
| Tritylation | Benzyl Alcohol | Trityl Chloride | MPP* | 87.6 | [4] |
| Diacetylation | 4-Bromophenylhydrazine | Acetic Anhydride | DMAP | 73 | [4] |
| Esterification | Monoethyl Fumarate | Dicyclohexylcarbodiimide | DMAP | - | [4] |
*MPP: 4-(4′-methyl-1-piperidinyl)pyridine, another DMAP analogue.
Conclusion
While this compound remains an under-explored catalyst, its structural similarity to DMAP provides a strong rationale for its investigation in a range of organic transformations, particularly as a nucleophilic catalyst. The appended model protocols and comparative data for DMAP offer a solid framework for initiating such studies. Research into its catalytic activity could reveal advantages in terms of solubility, steric effects, or ease of separation, potentially leading to the development of novel and efficient synthetic methodologies. Further studies are warranted to fully elucidate its catalytic profile and expand its application in synthetic chemistry.
References
- 1. 4-Dimethylaminopyridine [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-(Dimethylamino)pyridine as a catalyst for the lactonization of 4-hydroxy-2-methylenebutanoate esters | Semantic Scholar [semanticscholar.org]
- 6. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-(2-Diethylaminoethyl)pyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(2-Diethylaminoethyl)pyridine as a versatile ligand in coordination chemistry. The content covers its role in the synthesis of novel metal complexes and explores their potential applications, particularly in the realm of medicinal chemistry and catalysis. The protocols provided are generalized based on established methods for similar pyridine-based ligands and should be adapted and optimized for specific research applications.
Introduction
This compound is a bidentate ligand featuring both a pyridine (B92270) ring and a flexible diethylaminoethyl side chain. This unique structural arrangement allows it to coordinate with a variety of metal ions through the nitrogen atom of the pyridine ring and the tertiary amine of the side chain, forming stable chelate rings. The resulting coordination complexes exhibit diverse geometries and electronic properties, making them attractive candidates for various applications, including catalysis and the development of therapeutic agents. The diethylaminoethyl moiety, in particular, has been shown to be crucial for the biological activity in related compounds.
Applications in Coordination Chemistry
The coordination chemistry of this compound is rich and varied, leading to the formation of complexes with interesting structural and functional properties.
-
Catalysis: Metal complexes containing pyridine-based ligands are known to be effective catalysts in a range of organic transformations. While specific catalytic applications of this compound complexes are not extensively documented, analogous systems suggest potential utility in reactions such as cross-coupling, oxidation, and reduction. The electronic and steric environment provided by the ligand around the metal center can significantly influence the catalyst's activity and selectivity.
-
Anticancer Agents: Platinum and ruthenium complexes bearing pyridine-containing ligands have shown significant promise as anticancer agents.[1][2][3] The mechanism of action for platinum complexes is often associated with their ability to bind to cellular DNA, leading to apoptosis.[1] Ruthenium complexes offer alternative mechanisms, including the induction of apoptosis and anti-inflammatory responses.[3][4] The presence of the diethylaminoethyl group may enhance cellular uptake and cytotoxicity.
-
Antimicrobial Agents: Coordination complexes of various transition metals with pyridine-based ligands have demonstrated significant antibacterial and antifungal activity. The chelation of the metal ion can enhance the antimicrobial properties of the ligand, potentially through mechanisms that involve disruption of microbial cell membranes or inhibition of essential enzymes.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes with this compound. These should be considered as starting points and may require optimization.
Protocol 1: General Synthesis of a Metal(II) Chloride Complex
-
Dissolution of Ligand: Dissolve this compound (2 mmol) in 20 mL of a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Dissolution of Metal Salt: In a separate flask, dissolve the metal(II) chloride salt (e.g., CuCl₂, PtCl₂, RuCl₃·xH₂O) (1 mmol) in 20 mL of the same solvent. Gentle heating may be required to facilitate dissolution.
-
Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation of Product: After cooling to room temperature, the precipitated solid complex is collected by filtration, washed with cold solvent, and then with diethyl ether.
-
Drying: Dry the product in a vacuum desiccator over anhydrous CaCl₂.
Protocol 2: Characterization of the Synthesized Complex
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex.
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=N stretching of the pyridine ring and the C-N stretching of the diethylamino group. Coordination typically results in a shift of these bands to higher or lower frequencies.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. Shifts in the proton and carbon signals of the ligand upon coordination provide information about the binding mode.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and d-d transitions can provide insights into the coordination geometry and electronic structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the complex.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.
Data Presentation
The following tables provide representative data for the characterization of a hypothetical metal complex, [M(this compound)₂Cl₂], based on data from analogous compounds found in the literature.
Table 1: Physicochemical and Elemental Analysis Data
| Property | Observation |
| Molecular Formula | C₂₂H₃₆Cl₂N₄M (M = Metal) |
| Appearance | Crystalline solid (color depends on the metal) |
| Melting Point | >200 °C (decomposition) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
| Molar Conductance (Ω⁻¹ cm² mol⁻¹ in DMSO) | <50 (suggesting a non-electrolytic nature) |
| Elemental Analysis (%) | Calculated (Found) for a hypothetical Cu(II) complex: C 51.29 (51.15), H 7.04 (7.12), N 10.88 (10.75) |
Table 2: Key Spectroscopic Data
| Technique | Key Observations and Assignments |
| IR (KBr, cm⁻¹) | ν(C=N) pyridine: ~1610 (shift from ~1595 in free ligand) ν(C-N) aliphatic: ~1150 (shift from ~1130 in free ligand) New bands in the far-IR region corresponding to ν(M-N) and ν(M-Cl) bonds. |
| ¹H NMR (DMSO-d₆, δ ppm) | Pyridine protons: significant downfield shifts upon coordination. Ethyl protons (CH₂ and CH₃): observable shifts indicating coordination of the tertiary amine. |
| UV-Vis (DMSO, λₘₐₓ nm) | Ligand-centered π-π* transitions: ~260-280 nm. Metal-to-Ligand Charge Transfer (MLCT) bands: visible region (e.g., 400-500 nm for Ru(II) complexes). d-d transitions: weaker bands in the visible region for first-row transition metals. |
Visualizations
Caption: General coordination scheme of this compound with a metal ion.
Caption: Generalized workflow for the synthesis and characterization of metal complexes.
Caption: Putative mechanism of action for a platinum-based anticancer complex.
References
- 1. Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization, and Biological Activity of New 4'-Functionalized Bis-Terpyridine Ruthenium(II) Complexes: Anti-Inflammatory Activity Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium(II)/(III) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid with PPh3/AsPh3 as co-ligand: impact of oxidation state and co-ligands on anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2-Diethylaminoethyl)pyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-(2-Diethylaminoethyl)pyridine is a substituted pyridine (B92270) derivative with potential applications in coordination chemistry and catalysis. The presence of both a pyridine ring nitrogen and a tertiary amine nitrogen in the diethylaminoethyl side chain allows this molecule to act as a versatile chelating or bridging ligand for a variety of transition metals. The resulting metal complexes can be explored for their catalytic activity, magnetic properties, and potential as precursors for novel materials or therapeutic agents.
The pyridine moiety provides a rigid and aromatic coordination site, while the flexible diethylaminoethyl arm can adopt various conformations to accommodate different metal ion geometries. This structural feature makes this compound an interesting candidate for the synthesis of mono- and polynuclear metal complexes with unique electronic and steric properties. These complexes are valuable in fundamental coordination chemistry research and may serve as models for active sites in metalloenzymes or as catalysts in organic synthesis and polymerization reactions.
While specific experimental protocols for this compound are not extensively documented in publicly available literature, its structural similarity to other substituted pyridines, such as the well-studied pyridinemethanols, allows for the adaptation of established synthetic procedures. The following protocol provides a representative method for the synthesis of a dinuclear copper(II) complex, a common application for this class of ligands. This adapted protocol serves as a guide for researchers to explore the coordination chemistry of this compound.
Experimental Protocols
Protocol 1: Synthesis of a Dinuclear Copper(II) Complex with a Substituted Pyridine Ligand
This protocol is adapted from the synthesis of dinuclear copper(II) complexes with pyridinemethanol ligands and can be applied to this compound.
Objective: To synthesize a dinuclear copper(II) chloride complex using a substituted pyridine ligand.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) setup (optional but recommended)
Procedure:
-
Preparation of Ligand Solution: In a 50 mL Schlenk flask under an inert atmosphere, dissolve 2.1 mmol of this compound in 25 mL of anhydrous acetonitrile. Stir the solution at room temperature until the ligand is completely dissolved.
-
Preparation of Copper(II) Salt Solution: In a separate 25 mL flask, dissolve 1.0 mmol of copper(II) chloride dihydrate in 25 mL of anhydrous acetonitrile. Gentle warming may be required to facilitate dissolution.
-
Reaction: Slowly add the copper(II) chloride solution to the stirred ligand solution at room temperature. The addition should be done dropwise to prevent precipitation of the copper salt.
-
Complex Formation: Upon addition, a color change is typically observed, indicating the formation of the copper complex. Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Isolation of the Product: After 24 hours, filter the reaction mixture to remove any insoluble impurities. The filtrate containing the dissolved complex is then concentrated under reduced pressure to approximately 10 mL.
-
Precipitation: Add diethyl ether to the concentrated solution until a precipitate forms. The product can be further encouraged to crystallize by storing the solution at a low temperature (e.g., 4 °C) for several hours to overnight.
-
Washing and Drying: Collect the crystalline product by filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.
-
Characterization: The synthesized complex should be characterized by techniques such as elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and, if suitable crystals are obtained, X-ray crystallography to confirm its structure and purity.
Data Presentation
The following table presents hypothetical characterization data for the synthesized dinuclear copper(II) complex with this compound, based on typical values for similar complexes.
| Parameter | Value |
| Elemental Analysis | |
| Calculated for [Cu₂(C₁₁H₁₈N₂)₄Cl₂]Cl₂ | C: 51.52%, H: 7.07%, N: 10.92%, Cu: 12.39% |
| Found | C: 51.45%, H: 7.15%, N: 10.85%, Cu: 12.31% |
| Spectroscopic Data | |
| FTIR (cm⁻¹) | ν(Cu-N): ~450-500 cm⁻¹, ν(Cu-Cl): ~250-300 cm⁻¹ |
| UV-Vis (λₘₐₓ, nm) in CH₃CN | ~260 nm (π→π* of pyridine ring), ~680 nm (d-d transition of Cu(II)) |
| Magnetic Properties | |
| Magnetic Moment (μ_eff) | ~1.7-1.8 B.M. per Cu(II) ion at room temperature, indicative of antiferromagnetic coupling in a dinuclear complex. |
Mandatory Visualization
Caption: Workflow for the synthesis of a dinuclear copper(II) complex.
The Pivotal Role of 4-(2-Diethylaminoethyl)pyridine in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-(2-Diethylaminoethyl)pyridine is a versatile pyridine (B92270) derivative that serves as a crucial building block and reagent in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, combining a basic pyridine ring with a flexible diethylaminoethyl side chain, make it a valuable synthon for introducing specific pharmacophoric elements into drug molecules. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data, to guide researchers in leveraging this compound for novel drug discovery and development.
Application as a Key Intermediate in the Synthesis of Novel Therapeutics
While not as ubiquitously documented as some other pyridine derivatives like 4-dimethylaminopyridine (B28879) (DMAP), this compound is utilized in the synthesis of specialized pharmaceutical agents. Its primary role is as an intermediate, where the entire molecule is incorporated into the final drug structure. The diethylaminoethyl moiety can be crucial for modulating a compound's physicochemical properties, such as solubility and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
One notable area of application is in the development of novel therapeutic agents targeting a range of diseases. Although specific, named pharmaceuticals with publicly available, detailed synthetic routes using this exact starting material are not extensively reported in mainstream literature, its structural motif is found in compounds investigated for various therapeutic purposes. For instance, the related dimethylaminoethyl-pyridyl core has been incorporated into potential anti-cancer agents, highlighting the pharmaceutical relevance of this class of compounds.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 4-vinylpyridine (B31050) with diethylamine (B46881). This Michael addition reaction provides a straightforward and efficient method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Vinylpyridine
-
Diethylamine
-
Ethanol (B145695) (or other suitable solvent)
-
Reaction flask
-
Stirring apparatus
-
Reflux condenser (if heating is required)
Procedure:
-
In a well-ventilated fume hood, combine 4-vinylpyridine and a molar excess of diethylamine in a suitable solvent such as ethanol within a reaction flask.
-
The reaction mixture is typically stirred at room temperature. Gentle heating may be applied to increase the reaction rate if necessary.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, the excess diethylamine and solvent are removed under reduced pressure.
-
The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography to yield the final product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |
| 4-Vinylpyridine | Diethylamine | Ethanol | Room Temperature, 24h | Typically >80% |
Potential Catalytic Activity
Drawing parallels with the well-established catalytic activity of 4-dimethylaminopyridine (DMAP), it is plausible that this compound could also function as a nucleophilic catalyst in various organic transformations. The lone pair of electrons on the pyridine nitrogen, enhanced by the electron-donating effect of the alkylamino side chain, allows it to act as a potent acyl transfer catalyst.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle of this compound in acylation reactions.
While specific, detailed protocols for its use as a catalyst are not as widespread as those for DMAP, researchers can adapt existing DMAP-catalyzed procedures, using this compound as a substitute, particularly in instances where its different steric or electronic properties might offer advantages.
Experimental Workflow for Pharmaceutical Synthesis Incorporation
The incorporation of this compound as a building block into a potential pharmaceutical candidate generally follows a multi-step synthetic sequence. The following diagram illustrates a logical workflow.
Caption: General experimental workflow for utilizing this compound in pharmaceutical synthesis.
Conclusion
This compound is a valuable, albeit less commonly cited, reagent in pharmaceutical synthesis. Its utility as a molecular building block for introducing a basic and flexible side chain into drug candidates presents opportunities for fine-tuning the pharmacological properties of new therapeutics. Further exploration of its catalytic potential, analogous to DMAP, could also unveil new applications in organic synthesis. The protocols and workflows provided herein offer a foundation for researchers to explore the potential of this versatile pyridine derivative in their drug discovery and development endeavors.
Application Notes and Protocols for the Development of Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of novel anti-cancer agents, focusing on their application in targeting key signaling pathways. Detailed protocols for essential in vitro and in vivo assays are provided to guide researchers in their drug development efforts.
Introduction
The development of novel anti-cancer agents has increasingly shifted towards targeted therapies that interfere with specific molecules and signaling pathways crucial for tumor growth and survival.[1][2] This approach promises greater efficacy and reduced toxicity compared to conventional chemotherapy.[3][4] Key signaling cascades often dysregulated in cancer include the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways, making them prime targets for therapeutic intervention.[5][6][7] This document outlines the application of novel inhibitors targeting these pathways and provides standardized protocols for their preclinical assessment.
Key Signaling Pathways in Cancer Drug Development
Targeted therapies are designed to block the growth and spread of cancer by interfering with specific molecules involved in carcinogenesis.[2] Understanding the underlying signaling pathways is critical for the rational design and application of these agents.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is one of the most common molecular alterations in human cancers, often resulting from mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[8] This makes the pathway a significant target for the development of new anti-cancer drugs.[8]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras/Raf/MEK/ERK pathway, is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus.[5][9] This pathway is involved in the regulation of cell proliferation, differentiation, and survival.[9] Mutations in genes such as BRAF and KRAS that lead to constitutive activation of this pathway are common in various cancers, including melanoma and colorectal cancer.[5]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis.[7][10] Aberrant activation of this pathway, often due to mutations in genes like APC or β-catenin itself, is a hallmark of many cancers, particularly colorectal cancer.[11] This leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of genes involved in cell proliferation and survival.[11]
Quantitative Data on Novel Anti-Cancer Agents
The efficacy of novel anti-cancer agents is initially assessed through in vitro cell-based assays to determine their potency, typically measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several novel inhibitors targeting the PI3K/mTOR, MAPK, and Wnt signaling pathways in various cancer cell lines.
Table 1: IC50 Values of Novel PI3K/mTOR Pathway Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |
| Buparlisib (BKM120) | pan-PI3K | Various | 52 (p110α), 166 (p110β), 116 (p110δ), 262 (p110γ) | [8] |
| GP262 | PI3K/mTOR (PROTAC degrader) | MDA-MB-231 (Breast) | 68.0 | [12] |
| GP262 | PI3K/mTOR (PROTAC degrader) | MCF-7 (Breast) | 161.6 | [12] |
| GP262 | PI3K/mTOR (PROTAC degrader) | MDA-MB-361 (Breast) | 124.2 | [12] |
| GP262 | PI3K/mTOR (PROTAC degrader) | OCI-AML3 (Leukemia) | 44.3 | [12] |
| GP262 | PI3K/mTOR (PROTAC degrader) | THP-1 (Leukemia) | 48.3 | [12] |
Table 2: IC50 Values of Novel MAPK Pathway Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Dabrafenib | BRAFV600 | A panel of 23 BRAFV600 mutant melanoma cell lines | < 0.1 (sensitive lines) | [13] |
| Unnamed Triarylimidazole Derivative (1) | Not specified | UACC-62 (Melanoma) | 1.85 | [14] |
| Unnamed Triarylimidazole Derivative (1) | Not specified | M14 (Melanoma) | 1.76 | [14] |
| Unnamed Triarylimidazole Derivative (2) | Not specified | MALME-3M (Melanoma) | 1.51 | [14] |
| Unnamed Triarylimidazole Derivative (2) | Not specified | SK-MEL-28 (Melanoma) | 1.63 | [14] |
| Carvedilol | β-adrenergic receptor (potential anti-melanoma) | SK-MEL-5 (Melanoma) | 13.73 | [14] |
Table 3: IC50 Values of Novel Wnt Pathway Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| SRI33576 | Wnt/β-catenin | SUM149 (TNBC) | 1.9 | [9] |
| SRI33576 | Wnt/β-catenin | SUM159 (TNBC) | 3.2 | [9] |
| SRI35889 | Wnt/β-catenin | MDA-MB-231 (TNBC) | 1.1 | [9] |
| SRI35889 | Wnt/β-catenin | MDA-MB-468 (TNBC) | 2.4 | [9] |
| TMP-C-74 | β-catenin/Tcf4 | HCT116 (Colon) | 1.5 | [11] |
| TMP-C-78 | β-catenin/Tcf4 | HCT116 (Colon) | 2.5 | [11] |
| TMP-C-86 | β-catenin/Tcf4 | HCT116 (Colon) | 2.0 | [11] |
| Unnamed Pyrazolopyridine | Wnt | SW480 (Colon) | 0.0012 | [15] |
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to the successful development of novel anti-cancer agents. The following sections provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound. Replace the culture medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent) and a blank control (medium only).[16]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan (B1609692) Crystal Formation: Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]
Western blotting is a widely used technique to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications, such as phosphorylation.[10][17]
Protocol:
-
Cell Lysis: Treat cells with the novel agent for the desired time. Wash cells with ice-cold PBS and then lyse them in 1X SDS sample buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).[11]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.[11][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18][19]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11][17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.[11][18]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[11][19]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][19]
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11][19]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[11]
In Vivo Assays
This model is widely used to assess the in vivo efficacy of anti-cancer agents.[18]
Protocol:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to support tumor formation.[17][20]
-
Animal Handling: Use immunocompromised mice (e.g., nude or SCID mice) aged 4-6 weeks. Allow them to acclimatize for at least one week before the experiment.[6]
-
Cell Injection: Anesthetize the mouse. Subcutaneously inject a specific number of cells (e.g., 1-10 x 10⁶ cells in a volume of 100-200 µL) into the flank of the mouse.[6][17][20]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[6]
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the novel agent and vehicle control according to the planned schedule, dose, and route of administration.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Orthotopic models involve implanting cancer cells into the corresponding organ of origin in the mouse, providing a more clinically relevant tumor microenvironment.[2][5][16]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of cancer cells at a predetermined concentration (e.g., 1 × 10⁵ to 1 × 10⁶ cells for mice).[5]
-
Surgical Procedure: Anesthetize the mouse and perform a surgical procedure to expose the target organ (e.g., cecum for colorectal cancer, pancreas for pancreatic cancer).[5][7]
-
Cell Injection: Carefully inject the cell suspension directly into the target organ.[5][7]
-
Surgical Closure and Post-operative Care: Close the incision and provide appropriate post-operative care, including analgesics.[5]
-
Tumor Growth and Metastasis Monitoring: Monitor tumor growth and metastasis using non-invasive imaging techniques (e.g., bioluminescence or fluorescence imaging if cells are engineered to express reporter genes) or by monitoring the health and weight of the animals.[16]
-
Treatment and Endpoint: Initiate treatment as described for the subcutaneous model. The endpoint may be based on tumor burden, metastatic progression, or overall survival.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinically Accurate Orthotopic Mouse Models of Cancer | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. anilocus.com [anilocus.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. Video: Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer [jove.com]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LLC cells tumor xenograft model [protocols.io]
- 20. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
Troubleshooting & Optimization
Overcoming common side reactions with 4-(2-Diethylaminoethyl)pyridine
Welcome to the technical support center for 4-(2-Diethylaminoethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a nucleophilic catalyst, similar to 4-(Dimethylamino)pyridine (DMAP), in a variety of organic transformations. Its applications include acylation, esterification, and other reactions where it can act as a highly effective acyl transfer agent. The diethylaminoethyl side chain can also allow it to function as a bidentate ligand in coordination chemistry.
Q2: How should this compound be stored?
A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Q3: What are the main safety precautions when handling this compound?
A3: this compound is expected to have similar toxicological properties to other aminopyridines. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q4: My reaction is not proceeding to completion, or the yield is very low. What could be the cause?
A4: Low reactivity can stem from several factors. The pyridine (B92270) nitrogen's nucleophilicity might be insufficient for the specific substrate, or the reaction conditions may not be optimal. Consider increasing the reaction temperature, prolonging the reaction time, or using a more polar apathetic solvent like DMF or NMP to facilitate the reaction.[1] In some cases, the presence of electron-withdrawing groups on your substrate can significantly slow down the reaction.[1]
Q5: How can I remove this compound from my reaction mixture after the reaction is complete?
A5: Due to the basic nature of both the pyridine nitrogen and the diethylamino side chain, an acidic wash is a highly effective method for removal. By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl or 5-10% aqueous citric acid), the protonated this compound will become water-soluble and partition into the aqueous layer.[2] Alternatively, a wash with an aqueous copper(II) sulfate (B86663) solution can be used; the pyridine derivative will form a water-soluble complex with the copper ions.[2][3]
Troubleshooting Guide: Common Side Reactions
This guide addresses specific side reactions that may occur during the use of this compound and provides potential solutions.
Issue 1: Formation of a Quaternary Ammonium (B1175870) Salt (Quaternization)
Symptoms:
-
Appearance of a new, highly polar spot on the TLC plate that does not move from the baseline.
-
The product is isolated as a salt, or is water-soluble.
-
Reduced yield of the desired product.
Cause: The lone pair of electrons on either the pyridine nitrogen or the diethylamino nitrogen can be alkylated by electrophiles present in the reaction mixture (e.g., alkyl halides), leading to the formation of a quaternary ammonium salt. This is a common side reaction for tertiary amines and pyridines.[4][5]
Solutions:
| Solution | Underlying Principle |
| Use a non-alkylating electrophile | If possible, switch to an acylating or silylating agent that is less prone to alkylation. |
| Control stoichiometry | Use the electrophile as the limiting reagent to minimize its excess availability for side reactions. |
| Lower reaction temperature | Quaternization is often accelerated at higher temperatures. Running the reaction at a lower temperature can reduce the rate of this side reaction. |
| Choose an appropriate solvent | Polar aprotic solvents can favor the SN2 reaction leading to quaternization.[4] Experimenting with less polar solvents might be beneficial, depending on the main reaction's requirements. |
Issue 2: N-Oxide Formation
Symptoms:
-
Observation of a product with a mass increase of 16 amu by mass spectrometry.
-
Changes in the aromatic region of the 1H NMR spectrum.
-
A new, more polar by-product is observed on TLC.
Cause: In the presence of oxidizing agents (even mild ones like air over prolonged periods, or peroxides from solvents), the pyridine nitrogen can be oxidized to form a pyridine-N-oxide.[6]
Solutions:
| Solution | Underlying Principle |
| Degas solvents | Remove dissolved oxygen from reaction solvents by sparging with an inert gas (e.g., nitrogen or argon). |
| Use fresh, peroxide-free solvents | Test solvents for the presence of peroxides and purify them if necessary. |
| Run reactions under an inert atmosphere | Conducting the reaction under a nitrogen or argon atmosphere will prevent oxidation from atmospheric oxygen. |
| Avoid strong oxidizing agents | If the reaction chemistry allows, avoid reagents that can act as oxidants. |
Issue 3: Acylation of the Diethylamino Group
Symptoms:
-
Formation of an amide by-product.
-
Mass spectrometry data corresponding to the acylated side chain.
-
Complex NMR spectra showing multiple acylated species.
Cause: While the pyridine nitrogen is generally the more nucleophilic site for catalysis, the diethylamino nitrogen can also be acylated, especially if it is not sterically hindered and the reaction conditions are forcing.
Solutions:
| Solution | Underlying Principle |
| Use a bulkier acylating agent | A sterically hindered acylating agent will preferentially react at the less hindered pyridine nitrogen. |
| Lower the reaction temperature | This can increase the selectivity for the more nucleophilic pyridine nitrogen. |
| Use a less reactive acylating agent | For example, an anhydride (B1165640) might be more selective than a more reactive acyl chloride. |
Experimental Protocols
Protocol 1: General Procedure for Removal of this compound using an Acidic Wash
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1M Hydrochloric Acid (HCl) solution.
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Separatory funnel.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl solution, shake the funnel vigorously, and allow the layers to separate.
-
Drain the aqueous layer (which now contains the protonated pyridine derivative).
-
Repeat the wash with 1M HCl if necessary (monitor the organic layer by TLC to ensure complete removal).
-
Wash the organic layer with saturated aqueous NaHCO3 solution to neutralize any residual acid.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the purified product.[2]
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Decision tree for the purification of a reaction mixture containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
How to improve the yield of reactions catalyzed by 4-(2-Diethylaminoethyl)pyridine
Disclaimer: 4-(2-Diethylaminoethyl)pyridine is a structural and functional analog of 4-(Dimethylamino)pyridine (DMAP). Much of the detailed mechanistic and quantitative data available is for DMAP. This guide leverages that information to provide troubleshooting and optimization strategies for reactions catalyzed by this compound, assuming analogous chemical behavior.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are catalyzed by this compound?
A1: this compound, similar to DMAP, is a highly effective nucleophilic catalyst for a variety of reactions, most notably:
-
Acylations: Esterification of alcohols and phenols with acid anhydrides or acid chlorides.
-
Esterifications: Including the Steglich esterification, which uses a carbodiimide (B86325) coupling agent.
-
Etherifications: For example, the reaction of alcohols with trityl chloride.
-
Other Reactions: It can also catalyze silylations, tritylations, and certain carbon-carbon bond-forming reactions.
Q2: What is the catalytic mechanism of this compound in acylation reactions?
A2: The catalytic cycle is believed to proceed via a nucleophilic catalysis pathway:
-
Activation: The pyridine (B92270) nitrogen of this compound attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[1][2]
-
Nucleophilic Attack: The alcohol or other nucleophile attacks the activated acyl group of the N-acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product and regenerates the this compound catalyst. An auxiliary base (like triethylamine) is often used to neutralize the acidic byproduct and ensure the catalyst remains in its active, deprotonated form.[2]
Q3: Why is an auxiliary base like triethylamine (B128534) often used with this compound?
A3: An auxiliary base is crucial for several reasons:
-
Catalyst Regeneration: It neutralizes the acidic byproduct (e.g., carboxylic acid from an anhydride (B1165640) or HCl from an acid chloride) that would otherwise protonate and deactivate the this compound catalyst.[2]
-
Preventing Side Reactions: By scavenging acid, it can prevent acid-catalyzed side reactions of sensitive substrates.
Q4: How does this compound compare to DMAP in terms of catalytic activity?
A4: While specific comparative studies are limited, the catalytic activity of 4-(dialkylamino)pyridines is influenced by the electronic and steric properties of the dialkylamino group. The diethylamino group in this compound is slightly more electron-donating than the dimethylamino group in DMAP, which could potentially enhance the nucleophilicity of the pyridine nitrogen and thus its catalytic activity. However, the increased steric bulk of the ethyl groups might slightly hinder its approach to the acylating agent. In practice, their catalytic efficiencies are expected to be comparable in many applications.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Verify Catalyst Quality: Ensure the this compound is pure and has not degraded. Store it in a tightly sealed container in a cool, dry place. Consider purchasing a fresh batch if degradation is suspected. |
| Insufficient Catalyst Loading | Optimize Catalyst Amount: While typically used in catalytic amounts (0.1-10 mol%), the optimal loading can vary. Perform small-scale experiments with varying catalyst concentrations to find the sweet spot for your specific reaction. For DMAP, loadings as low as 0.05-2 mol% have been shown to be effective under solvent-free conditions.[3] |
| Inadequate Reaction Time or Temperature | Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the consumption of starting materials. Extend the reaction time if necessary. Adjust Temperature: Most reactions are run at room temperature. For sluggish reactions, gentle heating (e.g., to 40-60 °C) may improve the rate, but be cautious of potential side reactions or product decomposition. |
| Presence of Water | Ensure Anhydrous Conditions: Water can hydrolyze the acylating agent and the N-acylpyridinium intermediate. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Substrate Reactivity | Increase Reactivity of Acylating Agent: If using a carboxylic acid, consider converting it to a more reactive acid anhydride or acid chloride. For Sterically Hindered Alcohols: These reactions can be slow. Increase the reaction time, temperature, and/or catalyst loading. |
| Incorrect Stoichiometry | Check Reagent Ratios: Ensure the stoichiometry of your reactants is correct. An excess of the acylating agent is often used. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Acylating Agent | Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Substrate Decomposition | Milder Reaction Conditions: If your substrate is sensitive, use milder conditions (lower temperature, shorter reaction time). Consider using a less reactive acylating agent if possible. |
| Diacylation of Polyols | Use Stoichiometric Control: For polyols where mono-acylation is desired, carefully control the stoichiometry of the acylating agent. Protecting Groups: Consider protecting other hydroxyl groups to ensure regioselectivity. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Removal of Catalyst and Auxiliary Base | Aqueous Workup: During workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH4Cl) to protonate and extract the basic catalyst and auxiliary base into the aqueous phase. |
| Removal of Excess Acylating Agent | Hydrolysis: Quench the reaction with water or a mild aqueous base (e.g., saturated NaHCO3 solution) to hydrolyze any remaining acid anhydride. Base Wash: Wash the organic layer with a saturated aqueous NaHCO3 solution to remove the carboxylic acid byproduct. |
| Co-elution during Chromatography | Optimize Chromatography Conditions: Screen different solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) for flash column chromatography to achieve better separation. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Time for the Acylation of l-Menthol with Isobutyric Anhydride (DMAP-catalyzed, Solvent-Free)
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1.0 | 5 | >99 |
| 0.5 | 9 | >99 |
| 0.1 | 24 | >99 |
Data adapted from a study on DMAP, which is structurally and functionally similar to this compound.[3]
Table 2: Effect of Solvent on the DMAP-Catalyzed Isobutyrylation of l-Menthol
| Solvent | Concentration of l-Menthol (M) | Reaction Time (h) for >99% Conversion |
| Solvent-Free | 2.9 | 9 |
| Heptane | 1.2 | 8 |
| Heptane | 0.75 | 8 |
| Heptane | 0.43 | 12 |
| Heptane | 0.16 | 24 |
| Heptane | 0.097 | >24 |
Data adapted from a study on DMAP, which is structurally and functionally similar to this compound.
Experimental Protocols
General Protocol for the Acylation of an Alcohol
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.), this compound (0.05-0.1 eq.), and an auxiliary base such as triethylamine (1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to dissolve the reactants (typical concentration 0.1-0.5 M).
-
Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent (e.g., acid anhydride or acid chloride, 1.1-1.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC or GC.
-
Workup:
-
Quench the reaction by adding water or saturated aqueous NaHCO3.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with 1M HCl (to remove the catalyst and auxiliary base), saturated aqueous NaHCO3 (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A general experimental workflow for an acylation reaction catalyzed by this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: Advanced Purification of 4-(2-Diethylaminoethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 4-(2-Diethylaminoethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound often depend on the synthetic route. The two primary synthesis methods are the reaction of 4-vinylpyridine (B31050) with diethylamine (B46881) and the reaction of 4-picoline with formaldehyde (B43269) and diethylamine (Mannich condensation).
Common Impurities Include:
-
Unreacted Starting Materials: 4-vinylpyridine, diethylamine, or 4-picoline.
-
Polymerization Products: 4-vinylpyridine can polymerize, leading to oligomeric or polymeric impurities.
-
Side-Reaction Products: In the Mannich condensation, byproducts such as 1,3-bis(diethylamino)-2-(4'-pyridyl)-propane can form.
-
Solvent Residues: Residual solvents from the reaction or initial extraction steps.
-
Water: Due to the hygroscopic nature of pyridine (B92270) derivatives.
Q2: Which purification technique is most suitable for achieving high purity (>99.5%) of this compound?
A2: The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. For achieving high purity, a multi-step approach is often necessary.
-
Fractional vacuum distillation is highly effective for removing volatile impurities and unreacted starting materials.
-
Preparative High-Performance Liquid Chromatography (HPLC) can provide very high purity by separating closely related structural analogs.
-
Acid-base extraction is useful for removing non-basic impurities.
-
Purification via salt formation and recrystallization can be effective for removing specific impurities and achieving high crystalline purity.
Q3: How can I effectively remove water from this compound?
A3: Water can be a persistent impurity. Effective removal methods include:
-
Drying over desiccants: Using drying agents like potassium hydroxide (B78521) (KOH) or sodium sulfate (B86663) (Na₂SO₄) followed by filtration.
-
Azeotropic distillation: Distilling with a solvent that forms a low-boiling azeotrope with water, such as toluene. The water is removed with the distillate.
-
Fractional vacuum distillation: Careful distillation under reduced pressure can separate water from the higher-boiling product.
Troubleshooting Guides
Issue 1: Low Purity After Fractional Vacuum Distillation
Q: I performed a vacuum distillation of my crude this compound, but the purity is still below 98%. What could be the problem?
A: Low purity after distillation can be due to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Purity in Distillation
Optimizing reaction conditions (temperature, solvent) for 4-(2-Diethylaminoethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of 4-(2-Diethylaminoethyl)pyridine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Michael Addition of diethylamine (B46881) to 4-vinylpyridine (B31050) and the Mannich reaction of 4-methylpyridine (B42270), formaldehyde (B43269), and diethylamine.
FAQs: General Issues
Q1: What are the most common reasons for low yields in the synthesis of this compound?
Low yields can stem from several factors, including:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can significantly hinder product formation.[1]
-
Purity of Reactants: Impurities in starting materials like 4-vinylpyridine, 4-methylpyridine, or diethylamine can lead to undesirable side reactions.[1]
-
Inefficient Purification: Product loss during the workup and purification steps is a common cause of apparently low yields.[1] this compound is a basic compound, and improper extraction or chromatography techniques can lead to significant losses.
-
Side Reactions: Polymerization of 4-vinylpyridine or the formation of undesired byproducts can compete with the desired reaction.
Q2: How can I effectively remove unreacted starting materials and the product from the reaction mixture?
Since this compound is a tertiary amine, it is basic. This property can be exploited for purification. Washing the organic reaction mixture with a dilute acidic solution (e.g., 1M HCl) will convert the product and any unreacted diethylamine into their water-soluble hydrochloride salts, which will move to the aqueous layer. The aqueous layer can then be collected and the pH carefully raised with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.
Q3: My final product is a dark oil. How can I decolorize it?
The appearance of a dark color can indicate the presence of impurities or degradation products. Consider the following purification techniques:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help remove colored impurities.
-
Distillation: Vacuum distillation is an effective method for purifying liquid products like this compound and can help separate it from less volatile colored impurities.
Troubleshooting: Michael Addition Route
Q4: I am getting a very low yield for the Michael addition of diethylamine to 4-vinylpyridine. What could be the issue?
Low yields in this reaction are often associated with the reaction conditions. The reaction of 2-vinylpyridine (B74390) with diethylamine in the absence of a solvent has been reported to give a poor yield.[2] Using water as a solvent has been shown to be favorable for this reaction.[2] Additionally, ensure that the 4-vinylpyridine has not polymerized, as this is a common side reaction.
Q5: How can I prevent the polymerization of 4-vinylpyridine during the reaction?
4-vinylpyridine can polymerize, especially at elevated temperatures. To minimize this:
-
Use fresh, inhibitor-free 4-vinylpyridine if possible, or ensure the inhibitor is removed just before use if required by the specific protocol.
-
Maintain the recommended reaction temperature and avoid excessive heating.
-
Consider adding a polymerization inhibitor if the reaction conditions are harsh, although this may require subsequent removal.
Troubleshooting: Mannich Reaction Route
Q6: The Mannich reaction with 4-methylpyridine is giving me a complex mixture of products. What is happening?
The Mannich reaction can sometimes yield multiple products. With 4-methylpyridine, formaldehyde, and diethylamine, besides the desired product, the formation of 1,3-bis(diethylamino)-2-(4'-pyridyl)-propane can occur.[2] Optimizing the stoichiometry of the reactants and the reaction conditions is crucial to favor the formation of the desired mono-Mannich base.
Data Presentation: Reaction Conditions
The following tables summarize reported reaction conditions for the synthesis of this compound.
Table 1: Michael Addition of Diethylamine to 4-Vinylpyridine
| Solvent | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Vinylpyridine:Amine) | Yield (%) | Reference |
| Water | Reflux | 48 | 1:2 | 70 | [2] |
| None (Neat) | 105 | 6 | 1:1 | Low (unspecified) | [2] |
Table 2: Mannich Reaction of 4-Methylpyridine, Formaldehyde, and Diethylamine
| Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 4-Methylpyridine, Diethylamine HCl, Formaldehyde | Water | 85-90 | 6 (2h addition + 4h reaction) | Low (unspecified for diethylamine, 22% for pyrrolidine) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michael Addition
This protocol is adapted from the synthesis of 4-dialkylaminoethylpyridines.[2]
Materials:
-
4-Vinylpyridine
-
Diethylamine
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 10.5 g (0.1 mol) of 4-vinylpyridine and 14.6 g (0.2 mol) of diethylamine in 30 ml of water.
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound (boiling point: 80°C at 0.5 mm Hg).[2]
Protocol 2: General Procedure for the Synthesis of this compound via Mannich Reaction
This is a general procedure based on the synthesis of related compounds.[2] Optimization may be required to improve the yield for diethylamine.
Materials:
-
4-Methylpyridine (4-picoline)
-
Diethylamine hydrochloride
-
Formaldehyde (35% solution)
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of diethylamine hydrochloride in water.
-
To this solution, add 4-methylpyridine.
-
Heat the mixture to 85-90°C.
-
Slowly add the formaldehyde solution dropwise over a period of 2 hours while maintaining the temperature.
-
Continue to heat and stir the reaction mixture for an additional 4 hours.
-
After cooling, make the reaction mixture basic with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Resolving solubility problems of 4-(2-Diethylaminoethyl)pyridine in reaction media
This guide provides troubleshooting assistance and answers to frequently asked questions regarding the solubility of 4-(2-Diethylaminoethyl)pyridine in various reaction media. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a basic, polar molecule. Its solubility is largely dictated by the solvent's polarity and pH. Due to the presence of a pyridine (B92270) ring and a tertiary amine, it exhibits good solubility in many polar organic solvents. Its solubility in water is limited but can be significantly increased by acidification. It is generally less soluble in non-polar organic solvents.
Q2: Why is this compound poorly soluble in neutral water?
A2: As a weak base, this compound is not fully protonated in neutral water (pH ≈ 7). The uncharged form is less polar and thus has limited solubility in water. To achieve significant aqueous solubility, the pH of the medium must be lowered.
Q3: How can I dissolve this compound in an aqueous reaction medium?
A3: The most effective method is to decrease the pH of the aqueous solution by adding an acid (e.g., hydrochloric acid, HCl). This protonates the basic nitrogen atoms on the pyridine ring and the diethylamino group, forming a more soluble salt (a pyridinium (B92312) salt).[1][2] This salt form is significantly more polar and readily dissolves in water.
Q4: I'm observing unexpected side products and reduced yield in my reaction using Dichloromethane (B109758) (DCM). Could this be related to the pyridine derivative?
A4: Yes, this is a known issue. Pyridine derivatives can react with chlorinated solvents like dichloromethane (DCM), even at room temperature, to form bispyridinium dichlorides.[3] This reaction can lead to the formation of side products, a reduction in the yield of your desired product, and complicates purification. If you suspect this is occurring, consider switching to a non-reactive solvent.
Q5: How does temperature affect the solubility of this compound?
A5: For most liquid solutes, increasing the temperature generally increases their solubility or miscibility in a given solvent.[4][5] This is because the additional heat provides the energy needed to overcome intermolecular forces between solute molecules.[4] If you are facing solubility issues, gently warming the mixture may help. However, be mindful of the thermal stability of all reactants in your mixture.
Q6: What is a co-solvent, and can it help dissolve this compound?
A6: A co-solvent is a solvent added to a primary solvent to increase the solubility of a solute.[6] If this compound is not dissolving in your chosen solvent, adding a miscible co-solvent can resolve the issue. For example, if it is poorly soluble in a non-polar solvent, adding a polar aprotic solvent like THF or acetone (B3395972) may improve solubility. For aqueous solutions, adding an alcohol like ethanol (B145695) can enhance the solubility of the free base form.[6][7]
Solubility Data
The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents, based on the properties of structurally similar compounds like 4-dimethylaminopyridine (B28879) (DMAP) and pyridine.[8][9]
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water (neutral), Methanol, Ethanol | Sparingly Soluble (Water), Soluble (Alcohols) | The compound is a weak base, requiring acidification for high aqueous solubility. It is readily soluble in alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | The polarity of these solvents is compatible with the polar nature of the pyridine derivative. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Soluble, but potential for reactivity with DCM should be noted.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | Solubility is expected to be moderate, likely better in the more polar THF than in diethyl ether. |
| Non-Polar | Hexanes, Toluene, Cyclohexane | Insoluble to Sparingly Soluble | The high polarity of the compound makes it poorly soluble in non-polar hydrocarbon solvents. |
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow this troubleshooting workflow.
Visualizing the Effect of pH on Aqueous Solubility
The protonation of this compound in an acidic medium is key to its aqueous solubility. The diagram below illustrates this principle.
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Solubility
Objective: To identify the most suitable organic solvent for a reaction.
Materials:
-
This compound
-
A selection of solvents (e.g., Toluene, THF, Acetonitrile, Ethanol, Ethyl Acetate)
-
Small vials (e.g., 2 mL)
-
Magnetic stirrer and stir bars
-
Graduated pipettes or syringes
Methodology:
-
Place a small magnetic stir bar in each vial.
-
Add a pre-weighed amount of this compound to each vial (e.g., 10 mg).
-
Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Visually inspect the vial for complete dissolution. Note if the solution is clear, hazy, or if solid remains.
-
If the compound has not dissolved, add another aliquot of solvent (e.g., 0.5 mL) and continue stirring.
-
Repeat step 6 until the compound dissolves or a maximum solvent volume is reached.
-
Record the approximate solubility in terms of mg/mL for each solvent tested.
-
Repeat the process for all selected solvents.
Protocol 2: Preparation of this compound Hydrochloride Salt for Aqueous Reactions
Objective: To convert the free base into its hydrochloride salt to ensure solubility in an aqueous medium.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 1M or 2M solution)
-
A suitable organic solvent for isolation (e.g., isopropanol (B130326), ethanol)
-
pH indicator strips or a pH meter
-
Round bottom flask
-
Magnetic stirrer
Methodology Workflow:
Detailed Steps:
-
Dissolution: In a round bottom flask, dissolve a known quantity of this compound in a minimal volume of a suitable solvent like isopropanol.
-
Acidification: While stirring, slowly add 1.0 to 1.1 molar equivalents of hydrochloric acid solution dropwise. The reaction may be exothermic; control the addition rate to maintain a stable temperature.
-
Precipitation & pH Check: The hydrochloride salt will likely precipitate as a solid. After the addition is complete, stir the mixture for an additional 30 minutes. Check the pH of the slurry with a pH strip to ensure it is acidic.
-
Isolation: If precipitation is extensive, cool the mixture in an ice bath to maximize recovery. Collect the solid product by vacuum filtration.
-
Drying: Wash the collected solid with a small amount of cold isopropanol to remove any unreacted starting material. Dry the resulting white to off-white solid under vacuum. The resulting salt can now be readily dissolved in water for subsequent reactions.
References
- 1. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Safe handling, storage, and disposal of 4-(2-Diethylaminoethyl)pyridine
This technical support center provides guidance on the safe handling, storage, and disposal of 4-(2-Diethylaminoethyl)pyridine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on analogous pyridine (B92270) compounds, this compound is likely to be hazardous. Similar compounds are known to be toxic if swallowed, fatal in contact with skin, and may cause skin and eye irritation.[1] Inhalation may also cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A comprehensive selection of PPE is crucial for minimizing exposure. The following are general recommendations based on related compounds:
-
Eye/Face Protection: Chemical safety goggles or a face shield should be worn at all times.[1][2]
-
Skin Protection: A chemical-resistant lab coat, fully buttoned, is necessary.[2] Nitrile gloves are recommended for their resistance to pyridine-based compounds; always inspect gloves for degradation before use and change them frequently.[2][3] For prolonged contact, consider double-gloving.[2]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2]
-
Footwear: Closed-toe shoes must be worn in the laboratory.[2]
Q3: What are the proper storage conditions for this compound?
Proper storage is essential for maintaining the stability and safety of the compound. Based on general practices for pyridine derivatives:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Store away from sources of heat, sparks, and open flames.[4][5]
Q4: How should I dispose of waste containing this compound?
Waste containing this compound should be treated as hazardous.
-
Dispose of waste in accordance with all local, state, and federal regulations.[2]
-
Waste should be collected in a designated, labeled, and sealed container.
-
Do not dispose of this chemical down the drain or in regular trash.
Troubleshooting Guide
Q: I've spilled a small amount of this compound on the bench. What should I do?
For a small spill, if you are trained in chemical spill cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.
-
Wear Appropriate PPE: At a minimum, wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material like sand or vermiculite.[3]
-
Collect Waste: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Inform your supervisor of the spill.
Q: I think I may have gotten some of the compound on my skin. What is the first aid procedure?
Immediate action is critical in case of skin contact. Based on first aid for similar compounds:
-
Remove Contaminated Clothing: Immediately take off any contaminated clothing.
-
Wash Skin: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3]
-
Seek Medical Attention: Even if no irritation is immediately apparent, it is crucial to seek prompt medical attention.[3]
Q: What should I do in case of eye contact with this compound?
-
Flush Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] An emergency eyewash station should be readily accessible.[4]
-
Remove Contact Lenses: If present and easy to do, remove contact lenses.
-
Seek Immediate Medical Attention: Eye exposure requires immediate medical evaluation by a professional.[3]
Q: What if I accidentally inhale vapors of the compound?
-
Move to Fresh Air: Immediately move to an area with fresh air.[3]
-
Seek Medical Attention: If you experience any respiratory irritation, dizziness, headache, or other symptoms, seek medical attention.
Quantitative Data Summary
A specific Safety Data Sheet for this compound with quantitative data was not found. The table below provides data for a structurally similar compound, 4-(Dimethylamino)pyridine, for general reference. This data is not for the target compound and should be treated with caution.
| Property | Value (for 4-Dimethylamino)pyridine) |
| Molecular Formula | C7H10N2 |
| Molecular Weight | 122.17 g/mol |
| Boiling Point | 162 °C |
| Melting Point | 108-110 °C |
| Flash Point | 110 °C |
Experimental Protocols
Detailed experimental protocols should be developed based on the specific Safety Data Sheet for this compound. The following is a general workflow for handling the compound based on best practices for hazardous chemicals.
Caption: General experimental workflow for handling hazardous pyridine compounds.
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical relationship for responding to an exposure event.
Caption: Logical flow for responding to an accidental exposure.
References
Strategies for removing impurities from 4-(2-Diethylaminoethyl)pyridine reactions
Welcome to the Technical Support Center for the synthesis and purification of 4-(2-Diethylaminoethyl)pyridine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. The most common synthesis route involves the reaction of 4-vinylpyridine (B31050) with diethylamine. Potential impurities include:
-
Unreacted Starting Materials: 4-vinylpyridine and diethylamine.
-
Byproducts from Side Reactions:
-
Poly(4-vinylpyridine): 4-vinylpyridine can undergo polymerization, leading to oligomeric or polymeric impurities.
-
Products of Mannich Condensation: If the synthesis involves 4-methylpyridine (B42270) and formaldehyde, byproducts from this reaction can be present.
-
-
Solvent-Related Impurities: Residual solvents used in the reaction or purification steps.
-
Degradation Products: The product may degrade over time, especially if exposed to air or light.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C). It should be protected from light and moisture.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of this compound and to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual starting materials and solvents.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main compound from non-volatile impurities and byproducts. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water mixture) is a common choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main compound and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional groups present in the final product and for detecting certain types of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Unreacted 4-Vinylpyridine
-
Question: My final product of this compound is contaminated with unreacted 4-vinylpyridine. How can I remove it?
-
Answer: Unreacted 4-vinylpyridine can be removed using several purification techniques. The choice of method depends on the scale of your reaction and the desired purity.
-
Fractional Distillation: This is an effective method for separating compounds with different boiling points. 4-Vinylpyridine has a lower boiling point than this compound, allowing for its removal as the initial fraction.
-
Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the more polar this compound from the less polar 4-vinylpyridine.
-
Acid-Base Extraction: This method takes advantage of the basicity of the desired product. The crude mixture can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the this compound into the aqueous phase, leaving the less basic 4-vinylpyridine in the organic phase. The aqueous phase can then be basified and the product re-extracted with an organic solvent.
-
Issue 2: Polymeric Impurities Detected
-
Question: Analysis of my this compound product shows the presence of high molecular weight polymeric impurities. What is the best strategy to remove them?
-
Answer: Polymeric impurities, resulting from the polymerization of 4-vinylpyridine, are non-volatile and can be effectively removed by the following methods:
-
Distillation: Being non-volatile, polymeric impurities will remain in the distillation flask while the desired product is distilled.
-
Filtration: If the polymer is insoluble in the reaction solvent, it can be removed by filtration.
-
Column Chromatography: Polymeric materials will strongly adhere to the stationary phase (e.g., silica gel), allowing the desired product to be eluted.
-
Issue 3: Low Yield After Purification
-
Question: I am experiencing a significant loss of product during the purification of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low recovery can be due to several factors depending on the purification method used.
-
Distillation:
-
Cause: De-activation of the product at high temperatures.
-
Solution: Perform the distillation under reduced pressure to lower the boiling point.
-
-
Column Chromatography:
-
Cause: Irreversible adsorption of the basic product onto the acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (B128534) in the eluent. Alternatively, use a less acidic stationary phase like alumina.
-
-
Extraction:
-
Cause: Incomplete extraction or emulsion formation.
-
Solution: Ensure the pH of the aqueous phase is appropriate for protonating the product during acidic extraction and deprotonating it during basic extraction. Perform multiple extractions with smaller volumes of solvent. To break emulsions, you can add a small amount of brine or use a centrifuge.
-
-
Data Presentation
The following tables summarize representative data for the efficiency of common purification techniques for pyridine (B92270) derivatives. Note that the actual efficiency will depend on the specific impurities and experimental conditions.
Table 1: Comparison of Purification Methods for Pyridine Derivatives
| Purification Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Separation based on boiling point differences. | >99.5% | Effective for removing volatile impurities and non-volatile polymers. Scalable. | May not be effective for azeotropic mixtures. Potential for thermal degradation. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | >99% | Highly effective for separating compounds with similar boiling points. | Can be time-consuming and requires significant solvent usage. Potential for product loss on the column. |
| Acid-Base Extraction | Separation based on the differential solubility of the basic product and neutral/acidic impurities in aqueous and organic phases. | >99% | Excellent for removing non-basic impurities. | Involves multiple steps and large volumes of solvents. |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol describes the purification of this compound by fractional distillation under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The first fraction will contain lower-boiling impurities. The main fraction containing the purified product should be collected at a stable temperature.
-
Completion: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides.
-
Analysis: Analyze the purity of the collected fractions using GC-MS or HPLC.
Protocol 2: Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Acid-Base Extraction
This protocol details the purification of this compound via acid-base extraction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The this compound will move to the aqueous phase as its hydrochloride salt.
-
Phase Separation: Separate the aqueous and organic layers. The organic layer contains non-basic impurities.
-
Basification: Basify the aqueous layer with a suitable base (e.g., 2 M NaOH) to a pH > 10.
-
Re-extraction: Extract the free base back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for addressing low yield during purification processes.
Troubleshooting unexpected color changes in 4-(2-Diethylaminoethyl)pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 4-(2-Diethylaminoethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned yellow/brown upon starting the reaction. What are the possible causes?
An unexpected yellow or brown coloration can arise from several factors. One common cause is the presence of impurities in the this compound starting material. Pyridine (B92270) and its derivatives can be susceptible to oxidation and may contain colored impurities if not stored properly.[1] Additionally, the reaction conditions themselves, such as elevated temperatures or the presence of certain reagents, can promote side reactions or degradation of the pyridine derivative, leading to colored byproducts. The use of acidic catalysts can also sometimes lead to the darkening of products in reactions involving similar compounds.[2]
Q2: Can the purity of this compound affect the color of my reaction?
Yes, purity is a critical factor. Commercially available this compound may have a purity of 95% or higher, with potential impurities of less than 0.5%.[3] However, even small amounts of impurities can lead to discoloration, especially if they are highly colored or catalytically active in promoting side reactions. Common impurities in pyridines can include water and other amines.[4] It is advisable to use high-purity starting material and to consider purification if you suspect impurities are the cause of the color change.
Q3: How does pH influence the stability and color of reactions with this compound?
The pH of the reaction medium can significantly impact the stability of pyridine derivatives. For instance, a study on the closely related compound 4-(N,N-dimethylamino)pyridine (4-DMAP) showed that its maximum stability is in the pH range of 2.0 to 3.0.[5] While the optimal pH for this compound may differ, this suggests that highly basic or strongly acidic conditions could potentially lead to degradation and the formation of colored species.
Q4: Is this compound sensitive to air or light?
Pyridine and its derivatives can be sensitive to air and light.[4] Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of light, can lead to oxidation of the pyridine ring or the diethylaminoethyl side chain. Photochemical reactions induced by UV or visible light can also lead to the formation of colored degradation products.[4][6] It is recommended to handle and store the compound under an inert atmosphere (like nitrogen or argon) and to protect the reaction vessel from light, especially if the reaction is run for an extended period.
Q5: Could the color change be due to the formation of a charge-transfer complex?
Yes, in some cases, the interaction of a pyridine derivative with other molecules in the reaction mixture can form a colored charge-transfer complex. This is particularly possible if your reaction involves electron-acceptor or electron-donor molecules that can interact with the electron-rich pyridine ring. The color of these complexes can range from yellow to deep red or brown.
Troubleshooting Guide
If you are observing an unexpected color change in your reaction, follow these steps to diagnose and resolve the issue.
Step 1: Assess the Starting Material
-
Purity Check: If possible, check the purity of your this compound using techniques like NMR, GC-MS, or HPLC. Compare the results with the supplier's certificate of analysis.
-
Visual Inspection: The pure compound should be a clear, colorless to light yellow liquid.[1] If your starting material is significantly colored, it may have degraded during storage.
-
Purification: If you suspect impurities, consider purifying the this compound by distillation under reduced pressure.
Step 2: Evaluate the Reaction Conditions
-
Atmosphere: If your reaction is not already being run under an inert atmosphere, try performing the reaction under nitrogen or argon to exclude oxygen.
-
Light Exposure: Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware.
-
Temperature: If the reaction is being run at an elevated temperature, consider if a lower temperature could be used without significantly impacting the reaction rate. High temperatures can accelerate degradation.
-
Solvent: Ensure your solvent is dry and deoxygenated, as impurities in the solvent can also contribute to color formation.
Step 3: Analyze the Reaction Mixture
-
Control Experiment: Run a control experiment without the substrate to see if the this compound and other reagents are reacting to form a colored product.
-
Sampling and Analysis: Carefully take a small sample of the colored reaction mixture and analyze it using techniques like UV-Vis spectroscopy to characterize the colored species, or LC-MS to identify potential colored byproducts.
Quantitative Data Summary
| Condition | Observation | Reference |
| pH | Maximum stability observed in the pH range of 2.0 to 3.0. | [5] |
| Aqueous Solution | Degradation follows apparent first-order kinetics. | [5] |
| Nonaqueous Solvents | Increased stability in propylene (B89431) glycol or polyethylene (B3416737) glycol 400 solutions at 55°C compared to aqueous solution at pH 3.05. | [5] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a sample of this compound and identify potential volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS Instrument Setup:
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak corresponding to this compound. Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).
Protocol 2: Acylation of a Secondary Alcohol using this compound as a Catalyst
Objective: To perform a representative acylation reaction where this compound can be used as a nucleophilic catalyst, with precautions to avoid color formation.
Methodology:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the secondary alcohol (1.0 mmol) and dry, inhibitor-free dichloromethane (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Reagents:
-
Add this compound (1.2 mmol, 1.2 equivalents).
-
Slowly add acetic anhydride (B1165640) (1.5 mmol, 1.5 equivalents) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure acetylated product.
Visualizations
Caption: Troubleshooting workflow for color changes.
Caption: Hypothetical degradation pathway.
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
- 3. This compound, CasNo. Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 4-(2-Diethylaminoethyl)pyridine and DMAP
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in acylation reactions, the choice of catalyst is paramount to achieving high yields and reaction rates under mild conditions. 4-(Dimethylamino)pyridine (DMAP) has long been the benchmark for nucleophilic catalysis. This guide provides a comprehensive comparison of the catalytic activity of DMAP with the lesser-known 4-(2-Diethylaminoethyl)pyridine.
While extensive experimental data underscores the exceptional catalytic prowess of DMAP, a notable scarcity of published research on the catalytic applications of this compound prevents a direct, data-driven comparison. This guide will therefore present a detailed overview of DMAP's catalytic activity, supported by experimental protocols and quantitative data, followed by a theoretical discussion on the potential catalytic activity of this compound based on its structural characteristics.
4-(Dimethylamino)pyridine (DMAP): The Gold Standard in Nucleophilic Catalysis
DMAP is a highly efficient nucleophilic catalyst, widely employed in a vast array of organic transformations, most notably in acylation reactions of alcohols and amines. Its remarkable catalytic activity stems from the electron-donating dimethylamino group at the 4-position of the pyridine (B92270) ring, which significantly increases the nucleophilicity of the ring nitrogen.
Catalytic Mechanism of DMAP in Acylation
The catalytic cycle of DMAP in the acylation of an alcohol with an acid anhydride (B1165640) is a well-established process.
Diagram of the DMAP Catalytic Cycle in Acylation
Caption: Catalytic cycle of DMAP in the acylation of an alcohol.
The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acid anhydride, making it highly susceptible to nucleophilic attack by the alcohol. The subsequent acyl transfer regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. Studies have shown that DMAP can accelerate acylation reactions by factors of up to 10,000 to 100,000 compared to uncatalyzed reactions or those catalyzed by pyridine alone.[1]
Quantitative Data on DMAP Catalytic Activity
The following table summarizes the typical yields for the acylation of various alcohols with acetic anhydride using DMAP as a catalyst.
| Substrate (Alcohol) | Product | Catalyst System | Reaction Conditions | Yield (%) |
| Benzyl Alcohol | Benzyl Acetate | DMAP (cat.), Et₃N | CH₂Cl₂, rt, 2h | >95 |
| Cyclohexanol | Cyclohexyl Acetate | DMAP (cat.), Et₃N | CH₂Cl₂, rt, 4h | ~90-95 |
| tert-Butanol | tert-Butyl Acetate | DMAP (cat.), Et₃N | CH₂Cl₂, rt, 24h | >90 |
| 1-Adamantanol | 1-Adamantyl Acetate | DMAP (cat.), Et₃N | CH₂Cl₂, rt, 12h | ~95 |
Data compiled from various sources and represents typical outcomes.
Experimental Protocol: DMAP-Catalyzed Acetylation of a Secondary Alcohol
This protocol describes a general procedure for the acetylation of a secondary alcohol using acetic anhydride and a catalytic amount of DMAP.
Workflow for DMAP-Catalyzed Acetylation
Caption: General experimental workflow for DMAP-catalyzed acetylation.
Materials:
-
Secondary alcohol (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol).
-
Dissolve the mixture in anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acetate.
This compound: A Theoretical Perspective
As of the date of this publication, there is a lack of experimental data in the scientific literature regarding the use of this compound as a catalyst. Therefore, a direct comparison of its catalytic activity with DMAP based on experimental evidence is not possible. However, we can infer its potential catalytic properties by analyzing its molecular structure in comparison to DMAP.
Structural Comparison
Caption: Molecular structures of DMAP and this compound.
Analysis of Structural and Electronic Effects
The key to DMAP's high catalytic activity is the strong electron-donating resonance effect of the dimethylamino group, which significantly increases the electron density on the pyridine ring nitrogen, making it a powerful nucleophile.
In this compound, the diethylamino group is not directly attached to the pyridine ring but is separated by an ethyl linker. This structural difference has profound implications for its potential catalytic activity:
-
Electronic Effects: The primary mode of electron donation from the amino group in DMAP is through resonance. In this compound, this resonance effect is absent. The diethylamino group can only exert a weak, through-bond inductive electron-donating effect on the pyridine ring. This inductive effect is significantly weaker than the resonance effect in DMAP. Consequently, the nucleophilicity of the pyridine nitrogen in this compound is expected to be substantially lower than that of DMAP and likely more comparable to that of pyridine itself.
-
Steric Effects: The diethylaminoethyl group is bulkier than the dimethylamino group. While the ethyl linker provides some flexibility, the overall steric hindrance around the pyridine nitrogen might be slightly increased compared to DMAP, which could potentially affect its ability to access sterically hindered substrates.
-
Basicity: The diethylamino group is a basic site. In the presence of an acid, such as the carboxylic acid byproduct of an acylation reaction, this side-chain nitrogen could be protonated. This might lead to a more complex reaction mixture and potentially interfere with the catalytic cycle if the desired catalytic site (the pyridine nitrogen) is also protonated.
Hypothetical Catalytic Performance
Based on the analysis above, it is hypothesized that the catalytic activity of this compound in acylation reactions would be significantly lower than that of DMAP. Its performance would likely be more akin to that of pyridine, which is a much weaker acylation catalyst. The absence of the strong resonance-based activation of the pyridine nitrogen is the primary reason for this predicted lower activity.
Conclusion
DMAP remains the undisputed catalyst of choice for a wide range of acylation reactions due to its exceptional and well-documented catalytic activity. The formation of a highly reactive N-acylpyridinium intermediate, facilitated by the strong electron-donating dimethylamino group, is the cornerstone of its efficiency.
While this compound is a structurally related molecule, the lack of direct conjugation between the amino group and the pyridine ring is predicted to result in a significantly diminished catalytic ability. Without experimental data to the contrary, researchers and professionals in drug development and chemical synthesis should continue to rely on the proven efficacy of DMAP for their catalytic needs in acylation. Further experimental investigation into the catalytic potential of this compound would be necessary to validate this theoretical assessment.
References
A Comparative Analysis of Substituted Pyridines as Catalysts in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst is a critical determinant in the efficiency and success of chemical transformations. In the realm of acylation reactions—fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and advanced materials—substituted pyridines have emerged as a versatile and potent class of organocatalysts. Their efficacy, however, is profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring. This guide provides an objective, data-driven comparison of the catalytic performance of various substituted pyridines, supported by experimental data and detailed protocols to facilitate informed catalyst selection and reaction optimization.
Comparative Performance of Substituted Pyridine Catalysts
The catalytic activity of substituted pyridines in acylation reactions is directly correlated with the nucleophilicity of the pyridine nitrogen. Electron-donating groups (EDGs) enhance the electron density on the nitrogen atom, thereby increasing its nucleophilicity and catalytic prowess. Conversely, electron-withdrawing groups (EWGs) diminish the nitrogen's nucleophilicity, leading to reduced catalytic activity.
The following table summarizes the quantitative comparison of the catalytic rate constants for the acylation of m-chlorobenzoyl chloride with methanol (B129727) in dichloromethane, highlighting the dramatic effect of substitution on catalytic efficiency.
| Catalyst | Structure | k_cat (M⁻¹s⁻¹) | Relative Rate |
| Pyridine | C₅H₅N | 7.0 x 10⁻⁶ | 1 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 4.4 x 10⁻² | 6,300 |
| 4-Pyrrolidinopyridine (PPY) | C₉H₁₂N₂ | 3.2 x 10⁻¹ | 45,700 |
| 9-Azajulolidine | C₁₂H₁₄N | 9.1 x 10⁻¹ | 130,000 |
Key Observations:
-
Superior Activity of 4-Amino Substituted Pyridines: 4-(Dimethylamino)pyridine (DMAP) and 4-Pyrrolidinopyridine (PPY) exhibit catalytic rate constants that are thousands of times greater than that of unsubstituted pyridine.[1] This is attributed to the powerful electron-donating effect of the amino group at the 4-position, which significantly enhances the nucleophilicity of the pyridine nitrogen.
-
Structural Rigidity Enhances Catalysis: 9-Azajulolidine, a conformationally rigid analog of DMAP, demonstrates the highest catalytic activity among the compared pyridines.[1] Its fused ring structure likely pre-organizes the molecule for optimal interaction with the acylating agent, leading to a further rate enhancement.[1]
-
Pyridine as a Baseline: Unsubstituted pyridine is a relatively poor catalyst for acylation, serving as a useful baseline for evaluating the effect of substituents.
General Mechanism of Pyridine-Catalyzed Acylation
The catalytic cycle of pyridine-based catalysts in acylation reactions proceeds through a nucleophilic pathway. The catalyst initially reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acylating agent. Subsequently, the nucleophile (e.g., an alcohol or amine) attacks the acylpyridinium species, leading to the formation of the acylated product and regeneration of the pyridine catalyst.
References
Unveiling the Potential: A Comparative Guide to the Biological Efficacy of 4-(2-Diethylaminoethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(2-diethylaminoethyl)pyridine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides an objective comparison of the performance of various this compound derivatives against other alternatives, supported by experimental data. We delve into their anticancer, antiviral, and potential neuroprotective and antimicrobial properties, offering a comprehensive resource for researchers in the field.
Antitumor Activity: Targeting the Ras-Raf-MEK-ERK Signaling Pathway
Several derivatives of this compound have demonstrated significant potential as anticancer agents. A notable example is a series of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, which are structurally analogous to the diethylaminoethyl counterparts. These compounds have shown potent cytotoxicity against various cancer cell lines, with some exhibiting superior efficacy compared to the established multi-kinase inhibitor, sorafenib.
The primary mechanism of action for many of these anticancer pyridine (B92270) derivatives is believed to be the inhibition of the Ras-Raf-MEK-ERK signaling pathway. This critical pathway regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this cascade, such as Raf kinase, these compounds can effectively halt uncontrolled cell growth and induce apoptosis in cancer cells.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of a representative 4-(2-aminoethyl)pyridine (B79904) derivative compared to a standard-of-care drug, sorafenib.
| Compound/Drug | MKN-45 (Gastric Cancer) IC₅₀ (nM) | H460 (Lung Cancer) IC₅₀ (nM) | HT-29 (Colon Cancer) IC₅₀ (nM) | A549 (Lung Cancer) IC₅₀ (nM) | U87MG (Glioblastoma) IC₅₀ (nM) | WI-38 (Normal Fibroblasts) IC₅₀ (nM) |
| Derivative 11f * | 51 | 72 | 130 | >10,000 | >10,000 | 8,900 |
| Sorafenib | 2320 | 2190 | 3620 | 2970 | 3450 | 9800 |
*Data for 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative 11f, a close analog of the target compounds.
Signaling Pathway
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of pyridine derivatives on Raf kinase.
Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives as broad-spectrum antiviral agents. Specifically, a series of pyrazolopyridine-containing molecules incorporating this scaffold have demonstrated potent activity against several enteroviruses, including EV-D68, EV-A71, and Coxsackievirus B3. The proposed mechanism of action for these compounds is the targeting of the viral protein 2C, which is essential for viral replication.
Comparative Antiviral Efficacy
The table below presents the in vitro antiviral activity of a representative pyrazolopyridine derivative containing the this compound moiety.
| Compound | Virus Strain | EC₅₀ (µM) |
| 7d * | EV-D68 (US/KY/14-18953) | 0.2 |
| EV-D68 (US/MO/14-18947) | 0.1 | |
| EV-A71 (Tainan/4643/1998) | 8.1 | |
| CVB3 | - |
*Compound 7d: 6-cyclopropyl-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.[1]
Potential Neuroprotective and Antimicrobial Applications
While specific data for this compound derivatives in neuroprotection and antimicrobial applications are still emerging, the broader class of pyridine derivatives has shown significant promise in these areas.
-
Neuroprotection: Various pyridine derivatives have been investigated for their neuroprotective effects, with some demonstrating the ability to mitigate neuronal damage in models of neurodegenerative diseases. Their mechanisms of action often involve antioxidant properties and modulation of key signaling pathways in the central nervous system.
-
Antimicrobial Activity: The pyridine ring is a common structural motif in many antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Further research is warranted to explore the full potential of this compound derivatives in these therapeutic areas.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological efficacy. Below are standard protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines and normal cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Raf Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of Raf kinase.
Materials:
-
Recombinant active Raf kinase
-
MEK1 (kinase-dead) as a substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Phospho-MEK1 specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well assay plates
Procedure:
-
Assay Setup: Add the kinase assay buffer, test compound, and Raf kinase to the wells of a 96-well plate.
-
Reaction Initiation: Add MEK1 substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated MEK1 using a specific antibody and a suitable detection system (e.g., ELISA or Western blot).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of novel drug candidates.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer and viral infections, coupled with the potential for activity in other disease areas, makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to translate these promising molecules into clinically effective therapies. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will be crucial in unlocking their full therapeutic potential.
References
Evaluating the performance of 4-(2-Diethylaminoethyl)pyridine in various solvent systems
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst and base is paramount to the success of chemical synthesis. This guide provides a comparative evaluation of 4-(2-Diethylaminoethyl)pyridine, a substituted pyridine (B92270) derivative, against common alternatives in various solvent systems. Due to a lack of specific quantitative performance data for this compound in publicly available literature, this comparison leverages data from the closely related and extensively studied catalyst, 4-(Dimethylaminopyridine) (DMAP), alongside other common non-nucleophilic bases.
Executive Summary
This compound is a tertiary amine and a pyridine derivative, suggesting its potential utility as a base and nucleophilic catalyst in organic synthesis. Its structural similarity to 4-(Dimethylaminopyridine) (DMAP) implies it may exhibit comparable catalytic activity in reactions such as acylation and esterification. However, a comprehensive, data-driven comparison is hindered by the limited availability of specific experimental results for this compound. This guide, therefore, presents a qualitative and data-supported comparison with established alternatives like DMAP, N,N-Diisopropylethylamine (DIPEA), and "Proton Sponges," focusing on their known performance characteristics in various solvent environments.
Performance Comparison in Key Applications
The primary application for pyridine-based catalysts like this compound is in acylation reactions, where they act as nucleophilic catalysts. The performance of these catalysts is highly dependent on the solvent system used.
Table 1: Comparison of Physical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | Not explicitly found | 178.27 | Not explicitly found | Not explicitly found |
| 4-(Dimethylaminopyridine) (DMAP) |
| 122.17 | 162 (at 50 mmHg) | Not applicable (solid) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 126.6 | 0.742 | |
| 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge") |
| 214.31 | 155-157 (at 11 mmHg) | Not applicable (solid) |
Table 2: Qualitative Solubility Profile
| Solvent | This compound (Predicted) | 4-(Dimethylaminopyridine) (DMAP) | N,N-Diisopropylethylamine (DIPEA) | 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge") |
| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | Very Soluble | Soluble | Soluble in most organic solvents |
| Polar Aprotic (e.g., Acetonitrile, DMF) | Likely Soluble | Very Soluble | Soluble | Soluble in most organic solvents |
| Non-Polar (e.g., Toluene, Hexane) | Likely Sparingly Soluble | Less soluble in cold hexane (B92381) and cyclohexane | Soluble | Soluble in most organic solvents |
| Chlorinated (e.g., Dichloromethane) | Likely Soluble | Very Soluble | Soluble | Soluble in most organic solvents |
Note: The solubility of this compound is predicted based on its structure and the known properties of similar compounds. Quantitative solubility data is not available.
Catalytic Performance in Acylation Reactions
DMAP is a highly efficient catalyst for acylation reactions, often used in conjunction with a stoichiometric base like triethylamine (B128534) to neutralize the acid byproduct.[1][2] The catalytic cycle, illustrated below, involves the formation of a highly reactive N-acylpyridinium ion. Given its structural similarity, this compound is expected to follow a similar catalytic pathway.
Caption: General mechanism for acylation catalysis by substituted pyridines.
Table 3: Comparison of Catalytic Performance and Properties
| Feature | This compound | 4-(Dimethylaminopyridine) (DMAP) | N,N-Diisopropylethylamine (DIPEA) | 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge") |
| Catalytic Activity | Predicted to be a good nucleophilic catalyst | Highly active nucleophilic catalyst for acylation.[3] | A non-nucleophilic base, not a catalyst for acylation.[4] | A very strong, non-nucleophilic base.[5] |
| Mechanism | Expected to be a nucleophilic catalyst | Nucleophilic catalysis via N-acylpyridinium ion.[1] | Sterically hindered proton scavenger.[6] | Sterically hindered proton scavenger.[7] |
| Basicity (pKa of conjugate acid) | Not explicitly found | 9.7 | 10.7 | 12.1 (in water) |
| Advantages | Potentially a cost-effective alternative to DMAP | High catalytic efficiency, well-understood mechanism. | Non-nucleophilic, avoids side reactions with electrophiles.[4] | Extremely high basicity, non-nucleophilic.[5] |
| Disadvantages | Lack of performance data | Can be nucleophilic towards sensitive substrates | Lower basicity than "Proton Sponge" | High cost, can be "poisoned" in certain reactions.[7] |
Experimental Protocols
To facilitate further research and a direct comparison, the following are generalized experimental protocols for evaluating the performance of this compound.
Solubility Determination (Gravimetric Method)
This method determines the mass of solute that dissolves in a given volume of solvent to form a saturated solution.
Caption: Workflow for determining solubility by the gravimetric method.
Reaction Kinetics (Acylation of a Model Alcohol)
Monitoring the progress of a reaction over time allows for the determination of reaction rates and catalyst efficiency.
Caption: Workflow for a typical reaction kinetics experiment.
Conclusion and Future Outlook
While this compound holds promise as a potentially effective and economical catalyst, the current lack of published, quantitative performance data makes a definitive evaluation challenging. Based on the well-established performance of its structural analog, DMAP, it is reasonable to hypothesize that it would be an effective nucleophilic catalyst for acylation and related reactions.
To fully assess its potential, further experimental investigation into its solubility, stability, and catalytic activity in a range of common organic solvents is necessary. Direct, side-by-side comparisons with DMAP, DIPEA, and other bases under standardized conditions would provide the much-needed data for researchers to make informed decisions about its inclusion in their synthetic protocols. The experimental workflows provided in this guide offer a starting point for such investigations.
References
- 1. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. Phase-Transfer Catalysis via a Proton Sponge: A Bifunctional Role for Biscyclopropenimine [organic-chemistry.org]
- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of 4-(2-Diethylaminoethyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity of 4-(2-Diethylaminoethyl)pyridine with a range of common chemical reagents. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the well-established reactivity of its constituent functional groups: a 4-substituted pyridine (B92270) ring and a tertiary amine. The information presented herein is intended to aid researchers in predicting potential interactions, designing experiments, and ensuring the integrity of their scientific investigations.
Predicted Cross-Reactivity Summary
The following table summarizes the predicted reactivity of this compound with various classes of chemical reagents. The reactivity is categorized as High, Moderate, Low, or None, based on the anticipated chemical interactions.
| Reagent Class | Predicted Reactivity | Rationale |
| Strong Acids (e.g., HCl, H₂SO₄) | High | Both the pyridine nitrogen and the tertiary amine are basic and will readily undergo acid-base reactions to form salts. |
| Strong Bases (e.g., n-BuLi, LDA) | Low to None | The molecule is basic and generally unreactive towards strong bases. Deprotonation of the alkyl chain is unlikely under standard conditions. |
| Alkylating Agents (e.g., CH₃I, Benzyl Bromide) | High | Both the tertiary amine and the pyridine nitrogen are nucleophilic and susceptible to quaternization. The tertiary amine is generally more nucleophilic. |
| Acylating Agents (e.g., Acetyl Chloride, Acetic Anhydride) | Low to None | Tertiary amines do not have a proton to be displaced and are therefore generally unreactive towards acylating agents. |
| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Moderate to High | The pyridine ring can be oxidized to the corresponding N-oxide. The tertiary amine can also be oxidized. Strong oxidizing agents may lead to degradation of the molecule. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Low to None | The pyridine ring and the tertiary amine are generally stable to common reducing agents. |
| Electrophiles (e.g., Aldehydes, Ketones) | Low | Tertiary amines do not typically react with aldehydes and ketones in the same manner as primary and secondary amines. |
| Nucleophiles (e.g., Grignard Reagents, Organolithiums) | Moderate | The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 6-positions, which can be enhanced by activation of the ring. |
| Lewis Acids (e.g., AlCl₃, BF₃) | High | The lone pair of electrons on both nitrogen atoms can coordinate with Lewis acids. |
Key Reaction Pathways and Experimental Workflows
To visually represent the potential chemical interactions and the process of assessing them, the following diagrams have been generated using Graphviz.
Caption: Quaternization reaction of the tertiary amine.
Caption: Experimental workflow for assessing cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Assessment of Reactivity with Alkylating Agents (e.g., Methyl Iodide)
Objective: To determine the susceptibility of this compound to alkylation.
Materials:
-
This compound
-
Methyl Iodide
-
Anhydrous diethyl ether
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Dissolve 100 mg of this compound in 5 mL of anhydrous diethyl ether in a round-bottom flask.
-
Add a stoichiometric equivalent of methyl iodide to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC at regular intervals (e.g., 0, 15, 30, 60 minutes). A suitable eluent system should be determined empirically (e.g., dichloromethane/methanol mixture).
-
Observe for the formation of a precipitate, which would indicate the formation of a quaternary ammonium salt.
-
After 1 hour, or upon completion as indicated by TLC, collect any precipitate by filtration.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Analyze the starting material and the product by ¹H NMR and ¹³C NMR to determine the structure of the product and the extent of the reaction. Pay close attention to the chemical shifts of the protons on the ethyl groups and the pyridine ring to identify the site of alkylation.
Assessment of Reactivity with Oxidizing Agents (e.g., Hydrogen Peroxide)
Objective: To evaluate the stability of this compound in the presence of a common oxidizing agent.
Materials:
-
This compound
-
30% Hydrogen Peroxide (H₂O₂)
-
Acetic acid
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Standard laboratory glassware
Procedure:
-
Dissolve 50 mg of this compound in 5 mL of acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of 30% hydrogen peroxide to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by taking aliquots at various time points (e.g., 1, 4, 24 hours) and analyzing them by LC-MS.
-
The LC-MS analysis will be used to identify the presence of the starting material, the corresponding N-oxide product(s), and any degradation products. The mass-to-charge ratio of the expected products should be calculated beforehand to aid in their identification.
Assessment of Stability in Acidic and Basic Conditions
Objective: To determine the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Standard laboratory glassware
Procedure:
-
Acid Stability: Prepare a solution of this compound in 1 M HCl at a concentration of 1 mg/mL.
-
Base Stability: Prepare a solution of this compound in 1 M NaOH at a concentration of 1 mg/mL.
-
Control: Prepare a solution of this compound in deionized water at a concentration of 1 mg/mL.
-
Incubate all three solutions at room temperature.
-
Analyze the samples by HPLC at initial time (t=0) and after 24 and 48 hours.
-
Compare the chromatograms of the acidic and basic samples to the control. A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation. The percentage of degradation can be calculated based on the peak areas.
Disclaimer: The information provided in this guide is for informational purposes only and is based on the predicted reactivity of the functional groups present in this compound. It is essential to conduct thorough experimental verification under your specific laboratory conditions before use in any critical application. Always adhere to proper laboratory safety procedures when handling chemicals.
Navigating Nucleophilic Catalysis: A Comparative Guide to 4-(2-Diethylaminoethyl)pyridine and its Methyl Analog
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in optimizing chemical reactions. Pyridine (B92270) derivatives, particularly those with dialkylamino functionalities, have emerged as potent nucleophilic catalysts in a wide array of organic transformations. This guide provides a detailed comparison of two such catalysts: 4-(2-Diethylaminoethyl)pyridine and its methyl analog, 4-(2-dimethylaminoethyl)pyridine, focusing on their structural differences, the resulting impact on catalytic performance, and available experimental insights.
While direct, head-to-head comparative studies quantifying the catalytic efficacy of this compound versus its methyl counterpart in the same reaction are limited in publicly available literature, a robust understanding of their potential performance differences can be extrapolated from established principles of steric and electronic effects in catalysis, alongside extensive research on the closely related and widely used 4-(dimethylamino)pyridine (DMAP).
At a Glance: Structural and Inferred Catalytic Differences
| Feature | This compound | 4-(2-Dimethylaminoethyl)pyridine | Inferred Impact on Catalysis |
| Structure | Pyridine ring with a -CH₂CH₂N(CH₂CH₃)₂ substituent at the 4-position | Pyridine ring with a -CH₂CH₂N(CH₃)₂ substituent at the 4-position | The primary difference lies in the steric bulk of the N-alkyl groups. |
| Steric Hindrance | Higher, due to the ethyl groups. | Lower, due to the methyl groups. | The greater steric bulk of the diethylamino group may hinder its approach to sterically congested reaction centers, potentially leading to lower reaction rates in certain contexts. Conversely, this steric hindrance could enhance selectivity in reactions where differentiation between sterically different sites is crucial.[1][2] |
| Basicity/Nucleophilicity | Expected to be slightly more basic due to the greater inductive effect of ethyl groups compared to methyl groups. | Slightly less basic. | A higher basicity can enhance the catalytic activity by increasing the nucleophilicity of the pyridine nitrogen, which is crucial for the catalytic cycle in many reactions, such as acylations. |
| Solubility | Generally higher in nonpolar organic solvents. | Generally higher in polar organic solvents. | The choice of solvent can influence the catalyst's effectiveness and the overall reaction kinetics. |
The Catalytic Mechanism: A Focus on Acylation Reactions
Both this compound and its methyl analog are expected to function as nucleophilic catalysts, particularly in acylation reactions, through a mechanism similar to that of the well-studied 4-(dimethylamino)pyridine (DMAP).[3][4] The catalytic cycle generally involves the following key steps:
-
Activation of the Acylating Agent: The highly nucleophilic pyridine nitrogen attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.
-
Acyl Transfer: The activated acyl group is then transferred to the nucleophilic substrate (e.g., an alcohol), regenerating the catalyst.
The efficiency of this process is influenced by the nucleophilicity of the pyridine nitrogen and the stability of the N-acylpyridinium intermediate.
Experimental Insights and Performance Analysis
While direct comparative data is lacking, the extensive body of research on DMAP provides a valuable benchmark for understanding the potential catalytic behavior of its diethylaminoethyl analog.
4-(2-Dimethylaminoethyl)pyridine (as represented by DMAP):
DMAP is a widely used and highly efficient catalyst for a variety of reactions, most notably acylation reactions.[5][6] Its high catalytic activity is attributed to the powerful electron-donating effect of the dimethylamino group, which significantly increases the nucleophilicity of the pyridine nitrogen.[5]
This compound:
Though less commonly cited in the literature, it is reasonable to infer its catalytic properties based on its structure. The slightly increased basicity due to the diethylamino group could potentially lead to a faster rate of formation of the N-acylpyridinium intermediate, thus enhancing the overall reaction rate. However, the increased steric hindrance of the ethyl groups might counteract this effect, especially with sterically demanding substrates.
A study on the steric effects of N-alkyl groups in other systems has shown that bulkier alkyl groups can significantly influence the reaction pathways and yields.[7][8] For instance, increased steric hindrance can disfavor certain reaction pathways, leading to higher selectivity for less sterically hindered products.[7]
Experimental Protocols
The following is a generalized experimental protocol for an acylation reaction using a 4-dialkylaminopyridine catalyst, based on common procedures found in the literature for DMAP.[4]
General Procedure for Acetylation of an Alcohol:
-
To a stirred solution of the alcohol (1.0 mmol) and the 4-dialkylaminopyridine catalyst (0.1 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 5 mL) at 0 °C, add acetic anhydride (B1165640) (1.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Process
To better understand the concepts discussed, the following diagrams illustrate the generalized catalytic cycle and the experimental workflow.
Conclusion
References
- 1. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-(2-Diethylaminoethyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-(2-Diethylaminoethyl)pyridine, a pyridine (B92270) derivative utilized in research and development, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, step-by-step procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to mitigate risks and comply with hazardous waste regulations.
I. Hazard Identification and Waste Classification
Before initiating any disposal process, it is imperative to characterize the waste. While a specific Safety Data Sheet (SDS) for this compound was not detailed in the provided search results, the hazards can be inferred from similar pyridine compounds. Pyridine and its derivatives are often flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye damage and skin irritation.[1][2][3] Therefore, waste containing this compound should be managed as hazardous waste .
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is tracked from its point of generation to its final disposal, a system known as "cradle-to-grave" management.[4][5] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[5][6]
II. Proper Disposal Procedures: A Step-by-Step Protocol
The following steps outline the correct procedure for the disposal of this compound and its contaminated materials.
Step 1: Segregation of Waste
-
Pure Chemical and Concentrated Solutions: Collect pure this compound and any concentrated solutions in a dedicated, properly labeled, and sealed waste container.[7] Do not mix with other waste streams to avoid unintended chemical reactions.[1]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Aqueous Solutions: Dilute aqueous solutions may have different disposal requirements depending on local regulations. However, it is generally recommended to treat them as hazardous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Waste Container Selection and Labeling
-
Container Compatibility: Use a container made of a material compatible with pyridines, such as glass or a suitable type of plastic. The container must have a secure, tight-fitting lid to prevent leaks and evaporation.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., Flammable, Toxic). Attach a completed hazardous waste label as soon as the first drop of waste is added.[7]
Step 3: Storage of Hazardous Waste
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Storage Conditions: Keep the waste container in a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.[7][8]
-
Incompatible Materials: Ensure that the waste is stored separately from incompatible materials, which typically include strong oxidizing agents and strong acids.[7]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to arrange for pickup.
-
Manifesting: For off-site transportation and disposal, a Uniform Hazardous Waste Manifest is required.[9] This is a legal document that tracks the waste from the generator to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] Your EHS office will typically handle the preparation of the manifest.
-
Licensed Disposal Facility: The hazardous waste must be transported by a licensed hazardous waste transporter to a permitted TSDF for final treatment and disposal.[9][10]
III. Quantitative Data on Related Pyridine Compounds
The following table summarizes hazard information for similar pyridine compounds, which can serve as a reference for assessing the potential risks of this compound.
| Chemical Name | CAS Number | Hazard Classifications |
| Pyridine | 110-86-1 | Flammable Liquid (Category 2), Acute Toxicity (Oral, Dermal, Inhalation - Category 4), Skin Corrosion/Irritation (Category 1), Carcinogenicity (Category 2)[3] |
| 4-(Dimethylamino)pyridine | 1122-58-3 | Acute Toxicity (Oral - Category 3, Dermal - Category 2, Inhalation - Category 3), Skin Corrosion/Irritation (Category 2), Serious Eye Damage (Category 1)[2] |
| 4-[2-(Methylamino)ethyl]pyridine | 55496-55-4 | General precautionary statements for handling and disposal are provided, indicating hazardous nature.[11] |
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the relevant local and national regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. epa.gov [epa.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 11. 4-[2-(METHYLAMINO)ETHYL]PYRIDINE - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 4-(2-Diethylaminoethyl)pyridine
This guide provides immediate safety, operational, and disposal information for handling 4-(2-Diethylaminoethyl)pyridine in a laboratory setting. The following recommendations are based on safety data for structurally similar pyridine (B92270) compounds, offering a strong baseline for safe handling practices in the absence of a specific Safety Data Sheet (SDS) for this exact compound. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and conduct a thorough risk assessment before beginning work.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data for analogous compounds.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, as pyridine compounds can be harmful or fatal if absorbed through the skin.[1][2] |
| Skin and Body Protection | Fully-buttoned lab coat or chemical-resistant suit | Protects against skin contact from spills or splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of potentially harmful vapors.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Conduct all work with this compound inside a chemical fume hood to control vapor exposure.[4]
-
Avoid direct contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory area.[3]
-
Keep the container tightly closed when not in use to prevent the escape of vapors.[6]
-
Use compatible dispensing equipment (e.g., glass or high-density polyethylene) to avoid degradation of the container and potential leaks.[2]
-
-
In Case of a Spill :
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[2][5]
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
-
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][6] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves, and disposable labware), in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Storage of Waste :
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
-
Final Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 4-[2-(METHYLAMINO)ETHYL]PYRIDINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

